1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one
Description
The exact mass of the compound 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15/h2-4,7-8H,5-6,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPAVYDLLPCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495679-23-6 | |
| Record name | 1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Synthesis of Novel 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one Derivatives
Executive Summary
The 1-phenylimidazolidin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in various CNS-active agents, kinase inhibitors, and alpha-adrenergic modulators. The specific introduction of a 1-aminoethyl group at the meta-position of the phenyl ring creates a critical vector for diversity. This moiety allows for the exploration of chiral space and serves as a handle for further derivatization (e.g., amide coupling, sulfonylation), enabling the construction of focused fragment libraries.
This guide details a robust, modular synthetic strategy for 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one . Unlike traditional linear syntheses that suffer from late-stage functional group incompatibility, this protocol prioritizes a Convergent "Ketone-First" Strategy . This approach utilizes 3-aminoacetophenone as a cost-effective starting material, building the imidazolidinone ring prior to the stereoselective installation of the exocyclic amine.
Retrosynthetic Analysis
To design the most efficient route, we deconstruct the target molecule (TM) based on bond stability and commercial availability of precursors.
Logical Disconnection
-
C-N Disconnection (Exocyclic Amine): The chiral amine is best installed via asymmetric transformation of a ketone. This leads us to the intermediate 1-(3-acetylphenyl)imidazolidin-2-one .
-
Ring Disconnection (Urea Formation): The imidazolidin-2-one ring is theoretically cleavable at the C2 carbonyl or the N1-Aryl bond.
-
Path A (N-Alkylation/Carbonylation): Implies reacting a phenyl hydrazine or diamine with a carbonic acid equivalent (CDI, Phosgene).
-
Path B (Isocyanate Cyclization): Implies reacting the aniline nitrogen with a C2-fragment (e.g., 2-chloroethyl isocyanate). Path B is kinetically favored for rapid ring closure.
-
DOT Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic breakdown prioritizing the stability of the acetyl group during ring formation.
Synthetic Methodology
Phase 1: Construction of the Imidazolidin-2-one Core
Objective: Synthesize 1-(3-acetylphenyl)imidazolidin-2-one. Rationale: We utilize 2-chloroethyl isocyanate. This reagent acts as a "bifunctional linchpin," first forming a urea and then allowing for intramolecular alkylation (cyclization).
Step 1.1: Urea Formation
The reaction of 3-aminoacetophenone with 2-chloroethyl isocyanate is highly chemoselective for the aniline nitrogen over the ketone oxygen.
-
Reagents: 3-Aminoacetophenone (1.0 eq), 2-Chloroethyl isocyanate (1.1 eq).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Conditions: 0°C to RT, 2-4 hours.
-
Mechanism: Nucleophilic attack of the aniline lone pair onto the isocyanate carbon.
Step 1.2: Base-Mediated Cyclization
The intermediate, 1-(3-acetylphenyl)-3-(2-chloroethyl)urea, is isolated and subjected to basic conditions to induce intramolecular
-
Reagents: Potassium tert-butoxide (t-BuOK) (1.2 eq) or NaH (1.1 eq).
-
Solvent: THF (anhydrous) or DMF.
-
Conditions: 0°C -> RT, 1-2 hours.
-
Critical Control Point: Temperature must be controlled to prevent aldol condensation of the acetyl group.
Phase 2: Stereoselective Amine Installation
Objective: Convert the acetyl group to a chiral (S)-1-aminoethyl group. Method: Ellman’s Sulfinamide auxiliary is the industry standard for high enantiomeric excess (ee >98%).
Step 2.1: Imine Formation
Condensation of the ketone with (S)-(-)-tert-Butanesulfinamide.
-
Catalyst: Ti(OEt)4 (Titanium tetraethoxide) – acts as both Lewis acid and water scavenger.
Step 2.2: Diastereoselective Reduction
-
Reducing Agent: L-Selectride or NaBH4.
-
Outcome: The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.
Step 2.3: Auxiliary Cleavage
-
Reagent: HCl in Dioxane/MeOH.
-
Product: The final chiral amine salt.
DOT Visualization: Forward Synthesis Workflow
Figure 2: Step-by-step synthetic workflow from commodity chemical to chiral scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-(3-Acetylphenyl)imidazolidin-2-one
Safety Warning: 2-Chloroethyl isocyanate is a lachrymator and highly toxic. Handle in a well-ventilated fume hood.
-
Urea Formation:
-
Charge a flame-dried 250 mL round-bottom flask (RBF) with 3-aminoacetophenone (5.0 g, 37.0 mmol) and anhydrous DCM (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add 2-chloroethyl isocyanate (3.5 mL, 40.7 mmol) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Reaction progress is monitored by TLC (50% EtOAc/Hexanes).
-
Workup: The urea intermediate often precipitates. Filter the solid, wash with cold DCM, and dry under vacuum. If no precipitate, evaporate solvent to yield crude 1-(3-acetylphenyl)-3-(2-chloroethyl)urea.
-
-
Cyclization:
-
Dissolve the crude urea (approx. 37 mmol) in anhydrous THF (150 mL).
-
Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (5.0 g, 44.4 mmol) portion-wise.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Add saturated aqueous NH4Cl (50 mL).
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
-
Yield Expectation: 75-85% over two steps.
-
Protocol B: Asymmetric Synthesis of the (S)-Amine
-
Sulfinylimine Formation:
-
To a solution of 1-(3-acetylphenyl)imidazolidin-2-one (2.0 g, 9.8 mmol) in dry THF (20 mL), add (S)-(-)-2-methyl-2-propanesulfinamide (1.42 g, 11.7 mmol) and Ti(OEt)4 (4.1 mL, 19.6 mmol).
-
Reflux at 70°C for 12 hours.
-
Workup: Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salts through Celite. Extract the filtrate with EtOAc.
-
-
Reduction & Deprotection:
-
Dissolve the sulfinylimine in dry THF (20 mL) and cool to -48°C.
-
Add NaBH4 (1.1 g, 29.4 mmol) or L-Selectride (for higher selectivity). Stir for 4 hours.
-
Warm to RT and quench with MeOH.[1]
-
Add 4M HCl in Dioxane (10 mL) and stir for 1 hour to cleave the auxiliary.
-
Precipitate the hydrochloride salt of the target amine with diethyl ether.
-
Analytical Validation
To ensure the integrity of the synthesized compounds, the following analytical signatures should be verified.
| Compound Stage | Key Analytical Feature (1H NMR, 400 MHz, DMSO-d6) | Expected Shift (δ ppm) |
| Urea Intermediate | Urea -NH protons (singlets) | 8.80 (s, 1H), 6.50 (t, 1H) |
| Acetyl methyl group | 2.55 (s, 3H) | |
| Imidazolidinone Core | Ring -CH2-CH2- protons (multiplet) | 3.40 - 3.90 (m, 4H) |
| Cyclic Urea -NH (if unsubstituted N3) | 7.10 (s, broad, 1H) | |
| Final Target (Amine) | Methine proton (-CH-NH2) (quartet) | 4.10 - 4.25 (q, 1H) |
| Methyl doublet (chiral center) | 1.35 (d, 3H) |
Novel Derivatization Opportunities[2]
The free primary amine at the chiral center allows for the rapid generation of "Lead-Like" libraries.
-
Sulfonamides: React with diverse sulfonyl chlorides to probe lipophilic pockets.
-
Ureas: React with isocyanates to create bis-urea motifs (common in kinase inhibitors).
-
Amides: Coupling with heteroaromatic carboxylic acids to target specific GPCR sub-pockets.
References
-
Imidazolidin-2-one Synthesis via Isocyanates
- Title: "Synthesis and biological activity of some 2-imidazolinylhydrazone deriv
- Source: PubMed / NIH (2009).
-
URL:[Link]
-
Cyclization Methodologies
- Title: "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamid
- Source: ACS Public
-
URL:[Link]
-
Asymmetric Amine Synthesis (Ellman's Auxiliary)
-
Reductive Amination of Acetophenones
-
General Imidazolidinone Pharmacology
- Title: "Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones."
- Source: Journal of Medicinal Chemistry (2004).
-
URL:[Link]
Sources
Introduction: Unveiling the Identity and Therapeutic Promise of 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one
An In-Depth Technical Guide to the Mechanism of Action of Ibiglustat (Venglustat)
The compound 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one, more commonly known in the scientific and clinical community as Ibiglustat (also Venglustat, GZ402671, or SAR402671), represents a significant advancement in the field of substrate reduction therapy (SRT) for lysosomal storage disorders (LSDs)[1][2]. As an orally active and brain-penetrant small molecule, Ibiglustat has garnered considerable attention for its potential to treat a range of debilitating genetic diseases, including Gaucher disease, Fabry disease, and Parkinson's disease associated with GBA mutations[1]. This guide provides a comprehensive technical overview of the core mechanism of action of Ibiglustat, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular target, the downstream consequences of its inhibitory action, and the experimental methodologies used to validate its mechanism.
The Pathophysiological Context: Glycosphingolipid Metabolism and Lysosomal Storage Disorders
To fully appreciate the mechanism of Ibiglustat, it is crucial to first understand the biochemical pathway it modulates. Glycosphingolipids (GSLs) are essential components of cell membranes, playing critical roles in cell signaling, recognition, and adhesion. Their synthesis is a multi-step process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. A pivotal enzyme in this pathway is glucosylceramide synthase (GCS) .
GCS catalyzes the first committed step in the synthesis of most GSLs: the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer)[3][4]. GlcCer is then further processed into a diverse array of complex GSLs, such as gangliosides and globosides. In healthy individuals, these GSLs are continuously synthesized and degraded in the lysosome.
In several LSDs, genetic mutations lead to a deficiency in specific lysosomal enzymes responsible for GSL degradation. This results in the progressive accumulation of their respective GSL substrates within the lysosomes of various cells and tissues, leading to cellular dysfunction and the clinical manifestations of the disease. For instance:
-
Gaucher Disease: Caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase. This results in the accumulation of glucosylceramide[5][6].
-
Fabry Disease: An X-linked disorder resulting from deficient activity of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3 or GL-3)[7].
The therapeutic strategy of enzyme replacement therapy (ERT) has been a mainstay for some of these disorders, but it has limitations, particularly in its inability to cross the blood-brain barrier and address neurological symptoms[8][9]. This is where substrate reduction therapy with a brain-penetrant molecule like Ibiglustat offers a compelling alternative or complementary approach.
Core Mechanism of Action: Ibiglustat as a Potent Inhibitor of Glucosylceramide Synthase
The primary mechanism of action of Ibiglustat is the potent and selective inhibition of glucosylceramide synthase (GCS)[1][7][10]. By targeting the very first step in the GSL synthesis pathway, Ibiglustat effectively reduces the production of glucosylceramide, the precursor for a multitude of complex GSLs. This approach, known as Substrate Reduction Therapy (SRT), aims to decrease the rate of GSL synthesis to a level that the residual, albeit deficient, lysosomal enzyme activity can manage, thereby preventing the toxic accumulation of these lipids[6][8][9].
The inhibition of GCS by Ibiglustat leads to a cascade of downstream effects:
-
Reduced Glucosylceramide (GlcCer) Levels: The most immediate consequence is a decrease in the cellular concentration of GlcCer.
-
Decreased Accumulation of Downstream GSLs: By limiting the availability of GlcCer, Ibiglustat also reduces the synthesis and subsequent accumulation of more complex GSLs, such as globotriaosylceramide (Gb3) in Fabry disease models[2][7].
-
Alleviation of Cellular Pathology: In preclinical models of Gaucher and Fabry disease, this reduction in GSL burden has been shown to decrease the number of "Gaucher cells" (lipid-laden macrophages), reduce gliosis in the central nervous system, and improve disease-related phenotypes[2][6].
A key advantage of Ibiglustat is its ability to penetrate the central nervous system, making it a promising therapeutic for LSDs with neurological involvement[1].
Visualizing the Mechanism of Action
The following diagram illustrates the glycosphingolipid synthesis pathway and the point of intervention for Ibiglustat.
Caption: Glycosphingolipid synthesis pathway and Ibiglustat's point of inhibition.
Pharmacological Effects and Preclinical Validation
The mechanism of action of Ibiglustat as a GCS inhibitor has been extensively validated in numerous preclinical studies. These studies provide the foundational evidence for its clinical development.
| Parameter | Finding | Significance | Reference |
| In Vitro GCS Inhibition | Potent inhibitor of GCS with an IC50 in the nanomolar range. | Demonstrates high affinity and specificity for the target enzyme. | [6] |
| Cellular GSL Reduction | Effectively reduces levels of GlcCer and downstream GSLs in various cell types. | Confirms target engagement and functional outcome at the cellular level. | [7] |
| In Vivo Efficacy (Fabry Disease Model) | Dietary administration reduces Gb3 and lyso-Gb3 accumulation in kidney, heart, and brain. | Shows efficacy in reducing the primary pathological substrate in a relevant disease model. | [2] |
| In Vivo Efficacy (Gaucher Disease Model) | Reduces tissue GlcCer levels and the number of Gaucher cells; improves lifespan in a neuronopathic model. | Demonstrates therapeutic potential for both visceral and neurological aspects of the disease. | [2][6] |
| CNS Penetration | Readily crosses the blood-brain barrier. | A critical feature for treating the neurological symptoms of LSDs, a major unmet need. | [1] |
Experimental Protocols for Elucidating the Mechanism of Action
Validating the mechanism of action of a GCS inhibitor like Ibiglustat involves a series of well-defined biochemical and cellular assays. Below are representative protocols for two key experiments.
Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against GCS.
Objective: To quantify the potency of Ibiglustat in inhibiting the enzymatic activity of GCS.
Materials:
-
Microsomal preparations containing GCS
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Ceramide (substrate)
-
Ibiglustat (or other test compounds) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of Ibiglustat in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal GCS preparation, and ceramide.
-
Inhibitor Incubation: Add the diluted Ibiglustat or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding UDP-[14C]-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Lipid Extraction and Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, [14C]-glucosylceramide, will be in the organic phase.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Ibiglustat concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Glycosphingolipid Analysis by Mass Spectrometry
This protocol describes how to measure the levels of GlcCer and other GSLs in cultured cells following treatment with Ibiglustat.
Objective: To assess the effect of Ibiglustat on GSL biosynthesis in a cellular context.
Materials:
-
Cultured cells (e.g., fibroblasts from a patient with an LSD)
-
Cell culture medium and supplements
-
Ibiglustat
-
Internal standards for various GSLs
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with various concentrations of Ibiglustat or vehicle control for a specified period (e.g., 72 hours).
-
Cell Harvesting: Wash the cells with PBS, then detach and pellet them by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in water and add internal standards. Perform a lipid extraction using a chloroform/methanol/water mixture.
-
Sample Preparation: Isolate the organic phase containing the lipids, dry it down under nitrogen, and reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic method to separate the different GSL species. Employ tandem mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify each GSL based on its unique precursor and product ion transitions.
-
Data Analysis: Normalize the peak area of each endogenous GSL to its corresponding internal standard. Compare the levels of each GSL in Ibiglustat-treated cells to those in vehicle-treated cells to determine the percentage reduction.
Caption: Workflow for cellular GSL analysis by LC-MS/MS.
Conclusion
Ibiglustat (Venglustat) embodies a targeted therapeutic strategy for a group of severe genetic disorders. Its mechanism of action is centered on the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. By reducing the production of the initial substrate, Ibiglustat effectively alleviates the downstream pathological accumulation of complex glycosphingolipids that characterizes diseases such as Gaucher and Fabry disease. Its ability to penetrate the central nervous system further enhances its therapeutic potential for the often-untreated neurological manifestations of these disorders. The continued investigation of Ibiglustat in clinical trials will further elucidate its role in the management of lysosomal storage disorders.
References
- MedChemExpress. Ibiglustat (Venglustat) | Glucosylceramide Synthase Inhibitor.
- Cayman Chemical.
- Selleck Chemicals. Ibiglustat succinate | Glucosylceramide Synthase inhibitor | CAS 1629063-78-0.
- Gaucher Disease News.
- TargetMol.
- Wellmark. Glucosylceramide Synthase Inhibitors for Gaucher Disease and Niemann-Pick Disease.
- Medscape.
- BioWorld.
- PubMed. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease.
- Inxight Drugs.
- BOC Sciences.
- R Discovery. What are the mechanisms of action of Eliglustat Tartrate at the molecular and cellular levels in its therapeutic use?
- MDPI.
- Taylor & Francis Online. Glucosylceramide synthase – Knowledge and References.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. | BioWorld [bioworld.com]
- 6. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibiglustat | Transferase | TargetMol [targetmol.com]
- 8. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 9. Gaucher Disease Treatment & Management: Medical Care, Surgical Care, Complications [emedicine.medscape.com]
- 10. VENGLUSTAT [drugs.ncats.io]
A Guide to the Spectroscopic Analysis of Substituted Imidazolidin-2-ones
Introduction: The Imidazolidin-2-one Core in Modern Chemistry
The imidazolidin-2-one scaffold is a cornerstone in contemporary medicinal chemistry and materials science. As a five-membered cyclic urea, its structural rigidity and capacity for diverse substitution patterns at the nitrogen and carbon atoms make it a privileged motif in a plethora of bioactive compounds, including antivirals, antifungals, and enzyme inhibitors. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development and other applications. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural elucidation of substituted imidazolidin-2-ones, offering insights into the principles, experimental considerations, and data interpretation for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of substituted imidazolidin-2-ones. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical arrangement of substituents.
Causality in Experimental Choices for NMR Analysis
The choice of solvent and NMR experiment is dictated by the specific information required. For routine characterization, deuterated chloroform (CDCl₃) is often the solvent of choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak. However, for compounds with limited solubility in CDCl₃, or to avoid overlapping signals, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be employed. The selection of specific NMR experiments, such as 2D techniques (COSY, HSQC, HMBC), is driven by the need to resolve complex spin systems and unambiguously assign all proton and carbon signals, particularly in densely substituted or stereochemically complex imidazolidin-2-ones.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, which is in turn affected by the nature and position of substituents on the imidazolidin-2-one ring.
Typical ¹H NMR Chemical Shifts for the Imidazolidin-2-one Ring:
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (if unsubstituted) | 5.0 - 7.0 | Broad singlet | Chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| Ring -CH ₂-CH ₂- | 3.0 - 4.0 | Multiplets (often complex) | The protons on the C4 and C5 carbons typically appear as a set of multiplets. Their exact chemical shifts and coupling patterns are highly sensitive to the nature and stereochemistry of the substituents on the ring. |
| Substituent Protons | Variable | Dependent on substituent | Protons on substituents will appear in their characteristic regions (e.g., aromatic protons at 7.0-8.5 ppm, alkyl protons at 0.5-4.5 ppm). |
Table 1: General ¹H NMR chemical shift ranges for the core imidazolidin-2-one structure.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.
Typical ¹³C NMR Chemical Shifts for the Imidazolidin-2-one Ring:
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| C =O (C2) | 160 - 175 | The carbonyl carbon is highly deshielded and appears in the downfield region of the spectrum. Its exact chemical shift can be influenced by substituents on the nitrogen atoms. |
| Ring -C H₂-C H₂- (C4, C5) | 40 - 60 | The chemical shifts of the C4 and C5 carbons are sensitive to the nature of the substituents on the ring. |
| Substituent Carbons | Variable | Dependent on substituent |
Table 2: General ¹³C NMR chemical shift ranges for the core imidazolidin-2-one structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted imidazolidin-2-one sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a field strength of at least 300 MHz for adequate signal dispersion.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record the ¹³C NMR spectrum using proton broadband decoupling.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and assign complex signals.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Correlate the ¹H and ¹³C NMR data, using 2D spectra if available, to make complete and unambiguous assignments.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.
Causality in Experimental Choices for IR Analysis
The choice of sampling technique in IR spectroscopy depends on the physical state of the sample. For solid samples, the potassium bromide (KBr) pellet method is a common choice, as KBr is transparent in the mid-IR region. This technique provides high-quality spectra but requires careful sample preparation to ensure a uniform dispersion of the sample in the KBr matrix. Attenuated Total Reflectance (ATR) is a more modern and convenient technique that requires minimal sample preparation and is suitable for both solid and liquid samples. The choice between these methods often comes down to a balance between the desired spectral quality and the speed and ease of analysis.
Characteristic IR Absorption Bands
The IR spectrum of a substituted imidazolidin-2-one is dominated by a strong absorption band due to the carbonyl (C=O) stretching vibration. The position of this band, along with other characteristic absorptions, can provide clues about the substitution pattern and hydrogen bonding.
Typical IR Absorption Frequencies for Substituted Imidazolidin-2-ones:
| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad | Present in N-unsubstituted or monosubstituted imidazolidin-2-ones. Broadening is due to hydrogen bonding. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Arises from the C-H bonds of the imidazolidin-2-one ring and any alkyl substituents. |
| C=O Stretch (Amide I) | 1680 - 1720 | Strong, Sharp | This is often the most intense band in the spectrum and is highly characteristic of the cyclic urea structure. Its frequency can be influenced by ring strain and substituents. |
| N-H Bend (Amide II) | 1500 - 1570 | Medium | Present in N-unsubstituted or monosubstituted imidazolidin-2-ones. |
| C-N Stretch | 1200 - 1350 | Medium-Strong | Associated with the stretching vibrations of the C-N bonds within the ring. |
Table 3: Characteristic IR absorption frequencies for key functional groups in substituted imidazolidin-2-ones.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the crystalline imidazolidin-2-one sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
Identify the major absorption bands and compare their frequencies with known correlation tables to identify the functional groups present.
-
Pay close attention to the carbonyl stretching frequency and the presence or absence of N-H stretching and bending bands to infer the substitution pattern.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like substituted imidazolidin-2-ones, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, thus providing a clear indication of the molecular weight.
Causality in Experimental Choices for Mass Spectrometry
The choice of ESI in positive ion mode is a logical starting point for the analysis of imidazolidin-2-ones. The nitrogen atoms in the ring are basic and can be readily protonated, leading to the formation of the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass of the molecular ion, which can be used to calculate the elemental composition of the molecule, providing a high degree of confidence in its identification. Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where the molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern that can be used to deduce the structure of the molecule.
Fragmentation Pathways of Substituted Imidazolidin-2-ones
The fragmentation of protonated imidazolidin-2-ones in the gas phase is often initiated by the cleavage of bonds adjacent to the charged site. Common fragmentation pathways include:
-
Cleavage of the imidazolidin-2-one ring: This can lead to the loss of small neutral molecules such as ethene or substituted ethenes, as well as the formation of characteristic fragment ions containing parts of the ring and its substituents.
-
Loss of substituents: Substituents on the nitrogen or carbon atoms of the ring can be lost as neutral molecules or radicals, leading to fragment ions that can help to identify the nature and position of the substituents.
-
Rearrangement reactions: Intramolecular rearrangements can occur prior to or during fragmentation, leading to the formation of unexpected but structurally informative fragment ions.
Common Mass Spectral Fragments for Substituted Imidazolidin-2-ones:
| Fragmentation | Typical Neutral Loss | Notes |
| Ring Cleavage | C₂H₄ (ethene) or derivatives | This is a common pathway for the unsubstituted ring. |
| Loss of N-substituent | R-N=C=O (isocyanate) | Can occur with cleavage of the C-N bond of the urea moiety. |
| Loss of C-substituent | R• (radical) or RH (neutral) | Depends on the nature of the substituent at C4 or C5. |
Table 4: Common fragmentation pathways and neutral losses observed in the mass spectra of substituted imidazolidin-2-ones.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of a volatile acid, such as formic acid (0.1%), can be added to the solvent to promote protonation and enhance the signal of the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range to detect the expected molecular ion.
-
For HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Interpretation:
-
Identify the peak corresponding to the [M+H]⁺ ion to determine the molecular weight of the compound.
-
If HRMS data is available, use the accurate mass to determine the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions and neutral losses, which can be used to deduce the structure of the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the unsubstituted imidazolidin-2-one core does not have a strong chromophore in the near-UV or visible region, the introduction of chromophoric substituents, such as aromatic rings, can give rise to characteristic absorption bands.
Electronic Transitions in Substituted Imidazolidin-2-ones
The UV-Vis absorption spectra of substituted imidazolidin-2-ones are primarily determined by the electronic transitions of the substituents.
-
n → π* Transitions: The carbonyl group of the imidazolidin-2-one ring has non-bonding (n) electrons on the oxygen atom. These can be excited to an anti-bonding π* orbital (n → π* transition). This transition is typically weak and occurs at longer wavelengths, often in the near-UV region.
-
π → π* Transitions: If the imidazolidin-2-one is substituted with an aromatic ring or other conjugated system, strong π → π* transitions will be observed. The position and intensity of these absorptions are characteristic of the specific chromophore.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).
-
The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Scan the appropriate wavelength range (e.g., 200-400 nm for near-UV analysis).
-
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
The λₘₐₓ values can be used to confirm the presence of specific chromophores and can be useful for quantitative analysis using the Beer-Lambert law.
-
Conclusion: An Integrated Spectroscopic Approach
The robust characterization of substituted imidazolidin-2-ones relies on an integrated approach that leverages the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and provides fragmentation data for structural confirmation, and UV-Vis spectroscopy offers insights into the electronic properties of the molecule. By combining the information from these complementary techniques, researchers can confidently elucidate the structure of novel imidazolidin-2-one derivatives, a critical step in the advancement of drug discovery and materials science.
References
-
Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry. [Link]
-
General proposed fragmentation pathway of the protonated substituted urea. (n.d.). ResearchGate. [Link]
-
A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. (2022). MDPI. [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (1963). Canadian Journal of Chemistry. [Link]
-
Experimental and Anharmonic Theoretical Spectroscopic Benchmarks of Nitrogenated and Doubly-Nitrogenated Polycyclic Heterocycles. (2025). ResearchGate. [Link]
-
UV-Vis. Molecular Absorption Spectroscopy. (n.d.). SlidePlayer. [Link]
-
UV/VIS Spectroscopy. (n.d.). Thieme. [Link]
-
Electronic transitions in UV Visible spectroscopy. (2020). YouTube. [Link]
-
UV-Vis Absorption Spectroscopy - Theory. (n.d.). Shimadzu. [Link]
-
Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. (2025). ACS Publications. [Link]
Technical Investigation Guide: 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one
Executive Summary & Structural Rationale
This guide outlines the preliminary technical investigation of 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one , a bifunctional chemical scaffold integrating a cyclic urea (imidazolidin-2-one) with a chiral primary amine handle.
This compound represents a "privileged structure" in medicinal chemistry. The imidazolidin-2-one moiety acts as a bioisostere for cyclic amides and provides rigid conformational control, while the meta-substituted (1-aminoethyl)phenyl group mimics the pharmacophore of classical adrenergic agonists and certain kinase inhibitors.
Key Investigation Value:
-
Rigidification: The cyclic urea reduces entropic penalty upon binding compared to open-chain urea analogs.
-
Chirality: The 1-aminoethyl group introduces a stereocenter (
), necessitating enantioselective characterization. -
Derivatization Potential: The primary amine serves as a high-reactivity vector for library expansion (amides, sulfonamides, reductive aminations).
Chemical Identity & Physicochemical Profiling[1][2][3]
Before initiating biological assays, the compound must undergo rigorous physicochemical validation. The structural data below serves as the baseline for quality control (QC).
Table 1: Physicochemical Properties (Computed)
| Property | Value / Description | Significance |
| Formula | Core composition.[1][2][3][4] | |
| Mol. Weight | 205.26 g/mol | Fragment-like space (<300 Da), ideal for FBDD. |
| H-Bond Donors | 2 (Amine | Critical for active site anchoring. |
| H-Bond Acceptors | 2 (Urea | Directional binding interactions. |
| cLogP | ~0.8 - 1.2 | High water solubility expected; good oral bioavailability potential. |
| Chiral Center | C1 of Ethyl group | Critical: Must resolve enantiomers ( |
| Rotatable Bonds | 3 | Limited flexibility enhances binding specificity. |
Structural Logic & Pharmacophore Mapping
The molecule functions as a dual-anchor scaffold. The imidazolidinone ring often binds to hinge regions in kinases or specific pockets in GPCRs, while the amine interacts with aspartate/glutamate residues common in receptor binding sites.
Figure 1: Pharmacophore dissection showing the three distinct binding vectors of the molecule.
Synthesis & Validation Protocol
The following protocol is designed for self-validation . It uses a convergent approach where the cyclic urea is established before the sensitive amine generation to prevent side reactions.
Synthetic Route: The "Late-Stage Amine" Strategy
-
Precursor: Start with 3-aminoacetophenone.
-
Step A (Ring Formation): Reaction with 2-chloroethyl isocyanate (or 2-chloroethylamine + CDI) to form the imidazolidin-2-one ring.
-
Validation: Appearance of Urea C=O stretch (~1700
) in IR; disappearance of aniline protons in NMR.
-
-
Step B (Reductive Amination): Conversion of the acetyl group to the 1-aminoethyl group using ammonium acetate and
.-
Validation: Disappearance of Ketone C=O (~1680
); appearance of methine quartet in -NMR.
-
Experimental Workflow Diagram
Figure 2: Step-wise synthesis and validation workflow with mandatory Quality Control (QC) gates.
Analytical Characterization Standards
To ensure data integrity (E-E-A-T), the following analytical thresholds must be met before using the compound in biological assays.
Nuclear Magnetic Resonance (NMR)[3]
-
Solvent: DMSO-
(preferred for urea solubility). -
Key Signals:
- ~6.8–7.5 ppm (4H, m): Aromatic protons.
-
~3.3–3.8 ppm (4H, m): Imidazolidinone ring protons (
). - ~4.0 ppm (1H, q): Methine proton of the ethyl group.
- ~1.2 ppm (3H, d): Methyl group doublet.
-
Self-Validation: The integration ratio of the Methyl doublet (3H) to the Aromatic protons (4H) must be exactly 0.75. Deviation indicates impurity.
Chiral Purity (Enantiomeric Excess)
Since the 1-aminoethyl group is chiral, the biological activity will likely reside predominantly in one enantiomer (typically
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Requirement:
is required for reliable data.
Preliminary Biological Investigation Plan
Once the compound is synthesized and validated, proceed with the following investigation phases.
Phase 1: Stability & Solubility (ADME)
Imidazolidinones are generally stable, but the primary amine is susceptible to oxidative deamination (MAO enzymes) or acetylation.
-
Microsomal Stability: Incubate with liver microsomes (human/rat) + NADPH. Monitor for metabolite +16 Da (hydroxylation) or -17 Da (deamination).
-
Plasma Stability: Incubate in plasma to check for urea hydrolysis (unlikely but possible).
Phase 2: Target Screening (Hypothesis-Driven)
Based on the structural similarity to Phenethylamine and Phenyl-piperazine drugs, screen against:
-
Adrenergic Receptors (
): The phenyl-ethyl-amine motif is the classic adrenergic pharmacophore. -
Kinase Panel: Imidazolidin-2-ones are known kinase hinge binders (e.g., similar to motifs in Sorafenib analogs).
-
Sigma Receptors (
): Common target for N-substituted phenyl derivatives.
References
-
PubChem. (2025).[1] Compound Summary: 1-(3-aminophenyl)imidazolidin-2-one.[5] National Library of Medicine. Link
-
Gazizov, A. S., et al. (2021).[2][6] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization. Molecules, 26(15), 4432.[6] Link
-
Casnati, A., et al. (2019).[7] Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation. The Journal of Organic Chemistry, 84(6), 3477-3490. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-(3-Aminophenyl)imidazolidin-2-one. Merck KGaA. Link
-
Fritz, J. A., et al. (2006).[7] Pd-Catalyzed Synthesis of Imidazolidin-2-ones from Allyl Ureas. Organic Letters, 8(12), 2531–2534. Link
Sources
- 1. 1,3-Divinylimidazolidin-2-one | C7H10N2O | CID 83742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-aminophenyl)imidazolidin-2-one | 938459-14-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazolidinone synthesis [organic-chemistry.org]
Chemical Properties and Synthetic Utility of 1-(3-Aminophenyl)imidazolidin-2-one
Technical Guide for Drug Development & Material Science
Executive Summary
1-(3-Aminophenyl)imidazolidin-2-one (CAS: 938459-14-4) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore builder and in materials science as a curing agent precursor.[1][2] Structurally, it consists of a cyclic urea (imidazolidin-2-one) fused to a phenyl ring bearing a meta-positioned primary amine.
This unique architecture offers two distinct vectors for chemical modification:
-
The Primary Aniline (-NH₂): A high-nucleophilicity site for amide coupling, reductive amination, or diazotization, serving as the primary attachment point for drug pharmacophores.
-
The Cyclic Urea Nitrogen (N3-H): A secondary site with lower nucleophilicity (pKa ~14), allowing for selective alkylation or arylation under basic conditions to tune solubility and metabolic stability.
This guide details the physicochemical profile, synthetic pathways, reactivity logic, and handling protocols for this versatile building block.
Molecular Architecture & Physicochemical Profile
The molecule exhibits a polar character due to the cyclic urea moiety, balanced by the lipophilic aromatic ring. Its meta-substitution pattern prevents steric clash at the reaction center, making it an ideal "linker" unit.
Table 1: Physicochemical Data
| Property | Value | Notes |
| CAS Number | 938459-14-4 | Verified Identity |
| Molecular Formula | C₉H₁₁N₃O | |
| Molecular Weight | 177.21 g/mol | |
| SMILES | Nc1cccc(c1)N2CCNC2=O | |
| Physical State | Solid | Off-white to pale yellow powder |
| LogP (Predicted) | ~ -0.54 | Hydrophilic; good aqueous solubility potential |
| H-Bond Donors | 2 | Aniline -NH₂ and Urea -NH |
| H-Bond Acceptors | 1 | Urea Carbonyl (C=O) |
| pKa (Aniline) | ~ 4.0 - 5.0 | Conjugate acid; typical for electron-deficient anilines |
| pKa (Urea NH) | ~ 14.5 | Requires strong base for deprotonation |
Synthetic Routes & Manufacturing
The industrial synthesis of 1-(3-aminophenyl)imidazolidin-2-one typically follows a "Nitro-Reduction" pathway. This approach ensures the stability of the imidazolidinone ring before the sensitive amine is generated.
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the stepwise construction from 3-nitroaniline.
Figure 1: Stepwise synthesis of 1-(3-aminophenyl)imidazolidin-2-one via isocyanate coupling and cyclization.
Mechanistic Insight
-
Urea Formation: The nucleophilic aniline attacks the electrophilic isocyanate carbon. The meta-nitro group withdraws electron density, preventing over-reaction but requiring slightly longer reaction times than unsubstituted aniline.
-
Cyclization: Treatment with base (e.g., KOH or NaH) deprotonates the urea nitrogen, which then performs an intramolecular S_N2 attack on the alkyl chloride, closing the 5-membered ring.
-
Reduction: The nitro group is selectively reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl). The cyclic urea is stable under these reducing conditions.
Chemical Reactivity & Functional Group Transformations
This scaffold is defined by its Chemo-Selectivity . The primary amine is significantly more nucleophilic than the urea nitrogen, allowing for sequential functionalization without the need for protecting groups in many cases.
Reactivity Logic Map
Figure 2: Divergent reactivity profile allowing selective modification of the aniline vs. the urea moiety.
Key Transformations
-
Amide Coupling (Primary Vector): The aniline reacts readily with activated carboxylic acids (using HATU, EDC/HOBt) to form amides. This is the most common reaction in drug discovery to attach the scaffold to a hinge-binding motif.
-
Urea Alkylation (Secondary Vector): The N3 nitrogen of the imidazolidinone ring is non-nucleophilic under neutral conditions. However, it can be deprotonated with sodium hydride (NaH) in DMF to react with alkyl halides. This is often used to cap the urea or introduce solubilizing groups (e.g., methyl, ethyl).
Experimental Protocols
Note: These protocols are adapted from standard procedures for N-aryl imidazolidinones and anilines. Always perform a risk assessment before experimentation.
Protocol A: Amide Coupling (Synthesis of a Drug-Like Intermediate)
Objective: To couple the primary amine with a carboxylic acid (R-COOH).
-
Reagents:
-
1-(3-Aminophenyl)imidazolidin-2-one (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DMAc.
-
-
Procedure:
-
Dissolve the carboxylic acid in dry DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 10 minutes to activate the acid (formation of the active ester).
-
Add 1-(3-aminophenyl)imidazolidin-2-one as a solid or solution in DMF.
-
Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.
-
-
Work-up:
-
Dilute with ethyl acetate.[3] Wash with water (x3) and brine (x1) to remove DMF.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography (typically MeOH/DCM gradient).
-
Protocol B: Analytical Characterization (Expected Signals)
When verifying the identity of the product, look for these diagnostic signals:
-
¹H NMR (DMSO-d₆):
-
Aniline NH₂: Broad singlet at δ ~5.0–5.5 ppm (disappears with D₂O shake).
-
Urea NH: Broad singlet at δ ~6.8–7.2 ppm.
-
Ethylene Bridge (Ring CH₂): Two multiplets or triplets at δ ~3.3–3.9 ppm (4 protons).
-
Aromatic Protons: Four distinctive signals in the δ 6.2–7.5 ppm range (consistent with meta-substitution).
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at ~1680–1700 cm⁻¹ (Cyclic Urea).
-
N-H Stretch: Doublet peaks at ~3300–3450 cm⁻¹ (Primary Amine).
-
Safety & Handling (E-E-A-T)
As a chemical building block, this compound carries specific hazards related to its aniline substructure.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (H302).
-
Eye Irritation: Category 2A (H319).
-
-
Handling Precautions:
-
Inhalation: Use a fume hood. Aniline derivatives can cause methemoglobinemia if absorbed in large quantities.
-
Skin Contact: Wear nitrile gloves. Wash immediately with soap and water upon contact.
-
Storage: Store in a cool, dry place. While the urea is stable, the amine can oxidize over time (turning dark brown). Store under inert gas (Argon/Nitrogen) for long-term preservation.
-
References
-
Sigma-Aldrich. 1-(3-Aminophenyl)imidazolidin-2-one Product Page. Accessed 2026.[4] Link
-
PubChem. Compound Summary: 1-(3-Aminophenyl)imidazolidin-2-one (CID 329776733). National Library of Medicine. Link
-
Hit2Lead. Chemical Building Block Profile: 1-(3-aminophenyl)imidazolidin-2-one. ChemBridge Corporation.[5] Link
-
Key Organics. Product Data: 1-(3-Aminophenyl)imidazolidin-2-one. Link
-
Organic Chemistry Portal. Synthesis of Imidazolidinones. (General mechanistic reference for cyclic urea synthesis). Link
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. PubChemLite - 1-(3-aminophenyl)imidazolidin-2-one (C9H11N3O) [pubchemlite.lcsb.uni.lu]
- 5. CA2765983C - 1,3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17 - Google Patents [patents.google.com]
"exploring the structure-activity relationship of imidazolidin-2-ones"
Executive Summary
The imidazolidin-2-one scaffold (cyclic urea) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the antihypertensive agent Imidapril to the muscle relaxant Dantrolene , this five-membered heterocycle serves as a robust conformational constraint, effectively orienting pharmacophores in three-dimensional space.
This guide dissects the structure-activity relationship (SAR) of imidazolidin-2-ones, moving beyond basic synthesis to explore the causality between substitution patterns and biological efficacy. We examine how modulation of the N1/N3 electronic environment and C4/C5 stereochemistry drives potency across CNS, antiviral, and metabolic indications.
Chemical Architecture & Diversity Points
The core utility of the imidazolidin-2-one ring lies in its ability to act as a rigid spacer. Unlike acyclic ureas, which suffer from rotameric energy penalties upon binding, the cyclic urea is pre-organized.
The Scaffold Map
To systematically explore SAR, we categorize the ring into three vectors of diversity:
-
N1 & N3 Termini (Electronic/Steric Modulation): These nitrogens are the primary handles for introducing aryl, alkyl, or sulfonyl groups. They control lipophilicity (LogP) and hydrogen bond acceptor/donor capability.
-
C4 & C5 Backbone (Stereochemical Control): Substitution here creates chiral centers. This is critical for peptidomimetics, where the ring mimics the
and residues of a -turn. -
The Carbonyl Core (H-Bonding): The C2 carbonyl is a quintessential hydrogen bond acceptor, often anchoring the molecule in the receptor pocket (e.g., interacting with serine proteases or metal ions).
Visualization: Scaffold Diversity Vectors
Figure 1: Strategic diversity points on the imidazolidin-2-one scaffold for SAR exploration.
Synthetic Strategies for SAR Exploration
Reliable access to diverse libraries is the foundation of SAR. While phosgene-mediated cyclization is classical, it is hazardous and unsuited for high-throughput synthesis. We prioritize Carbonyldiimidazole (CDI) mediated cyclization of 1,2-diamines for its safety and functional group tolerance.
Protocol: CDI-Mediated Cyclization of 1,2-Diamines
Rationale: This method avoids harsh acidic conditions, preserving sensitive protecting groups often found in peptidomimetic precursors.
Materials:
-
Substituted 1,2-diamine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Triethylamine (TEA) (optional, 1.0 equiv if using diamine salts)
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,2-diamine (e.g., N-benzyl-1,2-ethylenediamine) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
). -
Activation: Cool the solution to 0°C. Add CDI portion-wise over 10 minutes. Note: Gas evolution (
) will occur. -
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with water. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.
Self-Validating Check: The appearance of a strong carbonyl stretch at ~1700 cm⁻¹ in IR and the disappearance of broad NH signals in ¹H NMR confirm cyclization.
Visualization: Synthetic Workflow
Figure 2: CDI-mediated cyclization pathway converting diamines to cyclic ureas.
SAR Case Studies: From Structure to Function
Case Study A: CCR5 Antagonists (Antiviral)
Target: CCR5 Co-receptor (HIV entry). Mechanism: The imidazolidin-2-one acts as a central scaffold connecting a basic nitrogen center (for binding interaction) and a lipophilic tail (for hydrophobic pocket occupation).
-
Critical SAR Finding:
-
N1 Substitution: A phenyl or piperidine group at N1 is essential for potency.
-
C4 Chirality: The (R)-enantiomer at the C4 position often exhibits superior antiviral activity and pharmacokinetic profiles compared to the (S)-enantiomer or racemate.
-
Optimization: Replacing a flexible alkyl chain with the rigid cyclic urea improved metabolic stability (t½) by preventing oxidative metabolism common in acyclic ureas.
-
Case Study B: Alpha-Adrenergic & Imidazoline Receptors (CNS)
Target:
-
Critical SAR Finding:
-
Exocyclic Bond: An exocyclic C=N bond (imino-imidazolidine) is often required for high affinity. However, the oxo variant (imidazolidin-2-one) serves as a selective probe.
-
N1-Aryl Substitution: Ortho-substitution on the N1-phenyl ring (e.g., 2,6-dichloro) locks the conformation perpendicular to the imidazolidine ring, maximizing receptor fit.
-
Selectivity Switch: Bulky groups at N3 drastically reduce
affinity while retaining affinity, reducing sedative side effects associated with activation.
-
Quantitative Data Summary
The following table summarizes the impact of N1/C4 modifications on biological activity across different therapeutic classes.
| Target Class | Key Substitution (N1) | Key Substitution (C4) | Primary Effect | Ref |
| CCR5 Antagonist | 4-Piperidinyl | (R)-Isopropyl | High antiviral potency ( | [1] |
| Integrin ( | 3,5-Dichlorophenyl | (S)-Benzyl | Mimics Asp-Phe turn; blocks cell adhesion | [2] |
| Leishmaniasis | 4,6-Dimethylpyridin-2-yl | H (Unsubstituted) | High antiparasitic index; low cytotoxicity | [3] |
| CNS ( | 2-Chlorophenyl | H (Unsubstituted) | High selectivity for | [4] |
Future Directions: Covalent Inhibitors & PROTACs
The imidazolidin-2-one scaffold is evolving.[3][4] Current research focuses on:
-
Covalent Warheads: Functionalizing N3 with acrylamides to target cysteine residues in kinases (e.g., BTK inhibitors).
-
PROTAC Linkers: Using the rigid ring as a "linker" element in Proteolysis Targeting Chimeras to improve cell permeability compared to PEG chains.
Visualization: SAR Logic Map
Figure 3: Causal links between structural modifications and pharmacological outcomes.
References
-
Rotstein, D. M., et al. (2025). "Development of CCR5 receptor antagonists using imidazolidinone derivatives: Enantiomeric effects on antiviral activity."[4] Journal of Medicinal Chemistry. 4
-
Sicherl, F., et al. (2010). "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds: Promoters of Unusual Secondary Structures." ResearchGate.[5] 6
-
Gellis, A., et al. (2003). "Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. 7[3]
-
Timmermans, P., et al. (1980). "Quantitative structure-activity relationships in centrally acting imidazolidines structurally related to clonidine." Journal of Medicinal Chemistry. 2
-
Casnati, A., et al. (2019).[8] "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts. 9
Sources
- 1. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Analytical Characterization of Imidazolidin-2-one
Abstract
Imidazolidin-2-one (ethylene urea) is a critical pharmacophore found in various bioactive compounds, including semi-synthetic penicillins (e.g., Azlocillin) and as a chiral auxiliary in asymmetric synthesis (Evans auxiliaries).[1][2][3][4][5] Its high polarity, low volatility, and lack of strong chromophores present significant analytical challenges. This application note provides a comprehensive, multi-modal characterization suite, detailing protocols for FTIR fingerprinting, NMR structural elucidation, HILIC-HPLC quantification, and GC-MS trace analysis via silylation.
Introduction & Analytical Strategy
The characterization of imidazolidin-2-one requires a decision matrix based on the analyte's concentration and the matrix complexity. Standard Reversed-Phase (RP) HPLC often fails due to the molecule's high polarity (logP < 0), leading to elution in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.
Analytical Decision Tree
The following workflow illustrates the logic for selecting the appropriate analytical technique based on sample requirements.
Figure 1: Strategic decision matrix for selecting analytical methods based on sample state and sensitivity requirements.
Spectroscopic Identification (The Fingerprint)
Protocol A: FTIR Spectroscopy
The cyclic urea moiety provides a distinct carbonyl stretching frequency that differentiates it from acyclic analogs.
Methodology:
-
Mode: Attenuated Total Reflectance (ATR) is preferred for speed; KBr pellet is preferred for spectral library matching.
-
Resolution: 4 cm⁻¹
-
Scans: 32
Key Spectral Markers:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200 – 3400 | Broad, medium intensity. Indicates H-bonding. |
| C=O[5] Stretch | 1690 – 1710 | Critical Marker. Strong intensity. Cyclic ureas absorb at lower frequencies than acyclic ureas due to ring strain/geometry. |
| C-N Stretch | 1250 – 1280 | Medium intensity. |
Interpretation: A shift in the C=O peak often indicates substitution on the nitrogen atoms. If the peak splits or shifts significantly >1730 cm⁻¹, suspect ring opening or degradation to a linear urea/carbamate.
Structural Confirmation (NMR)
Protocol B: Nuclear Magnetic Resonance
Due to the high polarity, Deuterated Water (D₂O) or DMSO-d₆ are the solvents of choice. Chloroform is generally unsuitable due to poor solubility.
Sample Preparation: Dissolve 10 mg of sample in 0.6 mL D₂O containing TSP (sodium 3-trimethylsilylpropionate) as an internal reference (0.00 ppm).
Spectral Data (D₂O):
-
¹H NMR (500 MHz):
-
δ 3.52 ppm (s, 4H): The methylene protons (-CH₂-CH₂-) appear as a singlet in D₂O due to rapid conformational averaging and symmetry. Note: In substituted derivatives (e.g., Evans auxiliaries), this symmetry breaks, resulting in complex multiplets.
-
Note: The N-H protons typically exchange with D₂O and are not visible. To observe N-H (~6.5 ppm), use DMSO-d₆.
-
-
¹³C NMR (125 MHz):
-
δ 163.6 ppm: Carbonyl (C=O).
-
δ 41.0 - 45.0 ppm: Methylene carbons (CH₂).
-
Quantification: HILIC-HPLC Method
Standard C18 columns fail to retain imidazolidin-2-one (k' < 1). Hydrophilic Interaction Liquid Chromatography (HILIC) is required to create a water-enriched layer on the stationary phase, facilitating partitioning.[6]
Protocol C: HILIC Separation
System: HPLC or UHPLC with UV Diode Array or Charged Aerosol Detector (CAD). Stationary Phase: Zwitterionic HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | Provides ionic strength to control electrostatic interactions on silica surface. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC mode. High organic content induces retention. |
| Isocratic Ratio | 90% B / 10% A | High ACN is required to force the polar analyte into the water layer on the column. |
| Flow Rate | 0.3 mL/min | Optimized for mass transfer in HILIC phases. |
| Detection | UV @ 205 nm | Analyte lacks conjugation; low wavelength is mandatory. |
| Column Temp | 30°C | Controls viscosity and diffusion rates. |
Workflow Diagram: HILIC Mechanism & Optimization
Figure 2: HILIC workflow. Note that samples must be dissolved in high-organic solvent (e.g., ACN) to prevent peak distortion (breakthrough) upon injection.
Trace Analysis: GC-MS with Derivatization
Imidazolidin-2-one is not sufficiently volatile for direct GC analysis due to hydrogen bonding. Silylation is required to block the N-H groups.
Protocol D: Silylation with BSTFA
Reagents:
-
BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).
-
Pyridine (anhydrous) as a catalyst/solvent.
Procedure:
-
Dry: Ensure sample is completely water-free (moisture quenches silylation).
-
Mix: Add 100 µL of sample (in ACN/Pyridine) + 50 µL BSTFA/TMCS in a crimp vial.
-
Incubate: Heat at 60°C for 20-30 minutes .
-
Inject: 1 µL splitless into GC-MS.
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Inlet: 250°C.
-
Temp Program: 80°C (1 min) → 15°C/min → 280°C.
-
MS Source: Electron Impact (EI), 70 eV.
Mass Spectrum Interpretation: Look for the molecular ion of the di-TMS derivative.
-
MW (Imidazolidin-2-one): 86 amu[3]
-
MW (Di-TMS derivative): 86 + (2 x 72) = 230 amu.
-
Key Fragment: m/z 215 (M - 15, loss of methyl group from TMS).
References
-
Vertex AI Search. (2026). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4] University of Illinois. 4
-
ChemicalBook. (2025). 2-Imidazolidone 1H NMR Spectrum and Spectral Data.3[2][5][7]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development Guide.[8]6[5][7]
-
Sigma-Aldrich. (2024). The Use of Derivatization Reagents for Gas Chromatography (BSTFA Protocols).[7]Link[2][5][7]
-
Spectroscopy Online. (2020). The Carbonyl Group: Infrared Spectroscopy and Structural Assignment.[9]9[2][5][7]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Imidazolidone(120-93-4) 1H NMR spectrum [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. mac-mod.com [mac-mod.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Note: HPLC Method Development for Imidazolidin-2-one Purity Assessment
Executive Summary
Imidazolidin-2-one (Ethylene Urea) is a critical small-molecule intermediate used in the synthesis of ureidopenicillins and as a formaldehyde scavenger in industrial formulations. Its high polarity (LogP ≈ -1.3) renders standard Reversed-Phase Liquid Chromatography (RPLC) ineffective, as the analyte elutes in the void volume, preventing accurate quantification and purity assessment.
This guide details the development of a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method. Unlike RPLC, HILIC provides superior retention and separation of Imidazolidin-2-one from its synthesis precursors (Urea and Ethylenediamine). This protocol prioritizes the Amide-HILIC stationary phase for its unique balance of hydrogen bonding and partition mechanisms, ensuring reproducible peak shapes and validated purity assessment.
The Chromatographic Challenge: "The Void Volume Trap"
The primary failure mode in analyzing Imidazolidin-2-one is the mismatch between the analyte's physicochemistry and the separation mechanism of standard C18 columns.
-
Analyte: Imidazolidin-2-one (
)[1][2][3][4][5] -
Physicochemical Profile: Highly polar, hydrophilic.
-
The Problem: On a C18 column, even with 100% aqueous mobile phase, the hydrophobic retention mechanism is insufficient. The analyte elutes with the solvent front (
), co-eluting with unretained matrix components and salts. This makes "purity" assessment impossible.
Mechanistic Decision Matrix
The following decision tree illustrates the logic leading to the selection of HILIC over RPLC or Ion-Pairing chromatography.
Figure 1: Method Development Decision Tree highlighting the selection of HILIC for polar analytes.
Method Development Strategy
Stationary Phase Selection
While bare silica can be used for HILIC, it is often prone to irreversible adsorption of basic impurities (like Ethylenediamine). Amide-bonded phases are preferred for Imidazolidin-2-one because:
-
Shielding: The amide group shields surface silanols, reducing tailing.
-
Water Layer: Amide groups strongly retain the water-enriched layer essential for the HILIC partition mechanism.
Detection (UV vs. CAD)
Imidazolidin-2-one lacks a strong chromophore (no conjugated
-
UV @ 205-210 nm: Feasible but requires high-purity solvents (HPLC Grade ACN) to minimize baseline noise.
-
Charged Aerosol Detection (CAD): Ideal if available, as it is universal and independent of extinction coefficients.
-
Recommendation: This protocol uses UV @ 210 nm as it is the most accessible equipment in QC labs, provided a reference standard is used.
Experimental Protocol: The "Gold Standard" Method
This protocol is designed to separate Imidazolidin-2-one from Urea (precursor) and general degradation products.
Reagents and Equipment
-
System: HPLC with binary pump, degasser, and UV/PDA detector (or CAD).
-
Solvents: Acetonitrile (HPLC Gradient Grade), Ammonium Acetate (High Purity), Milli-Q Water (18.2 MΩ).
-
Column: Amide-HILIC Column (e.g., Waters XBridge Amide, TSKgel Amide-80, or equivalent).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) | Provides ionic strength to control electrostatic interactions; pH 6.8 ensures stability. |
| Mobile Phase B | Acetonitrile (100%) | The "weak" solvent in HILIC, driving retention. |
| Isocratic Ratio | 90% B / 10% A | High organic content is required to retain the polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Controls viscosity and diffusion kinetics. |
| Injection Volume | 5 - 10 µL | Keep low to prevent solvent effects. |
| Detection | UV @ 210 nm | Maximize signal-to-noise for the carbonyl absorption. |
| Run Time | 15 minutes | Sufficient to elute Imidazolidin-2-one (~6-8 min) and Urea. |
Sample Preparation (Critical Step)
The Solvent Mismatch Effect: In HILIC, injecting a sample dissolved in 100% water leads to "breakthrough" peaks. The water in the sample plug acts as a strong solvent, carrying the analyte down the column faster than the mobile phase.
-
Stock Solution: Dissolve 10 mg Imidazolidin-2-one in 10 mL of 50:50 ACN:Water.
-
Working Standard: Dilute Stock to 0.1 mg/mL using 90:10 ACN:Buffer (Mobile Phase) .
-
Note: If the sample precipitates in 90% ACN, use 80% ACN, but never 100% water.
-
HILIC Partitioning Mechanism[6][7]
Understanding the mechanism ensures the analyst knows why equilibration times are longer in HILIC than RPLC.
Figure 2: The HILIC Mechanism. Retention is driven by the partitioning of the polar analyte into the water-enriched layer on the surface.[6]
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), the following system suitability parameters must be met before routine analysis.
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time ( | Ensures the peak is truly retained and not eluting in the void. | |
| Tailing Factor ( | HILIC peaks can tail due to secondary interactions; Amide phases minimize this. | |
| Precision (n=6) | RSD < 2.0% | Confirms system stability and injector reproducibility. |
| Resolution ( | Urea is a common impurity; baseline separation is mandatory for purity calculation. |
Specificity Check
Inject pure Urea and Ethylenediamine individually.
-
Urea: Should elute before Imidazolidin-2-one (more polar, but interaction specificities vary by column).
-
Ethylenediamine: May show strong retention or tailing; ensure it does not co-elute.
Troubleshooting Guide
Issue 1: Double Peaks or Split Peaks
-
Cause: Sample diluent is too aqueous (strong solvent effect).
-
Fix: Dilute the sample in the mobile phase (90% ACN).
Issue 2: Drifting Retention Times
-
Cause: Insufficient equilibration. HILIC columns require more equilibration than C18.
-
Fix: Equilibrate for at least 20-30 column volumes before the first injection.
Issue 3: Noisy Baseline at 210 nm
-
Cause: Low quality Acetonitrile or contaminated buffer salts.
-
Fix: Use "Gradient Grade" or "LC-MS Grade" solvents. Ensure Ammonium Acetate is fresh.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved from [Link]
- Alpert, A. J. (1990).Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
-
SIELC Technologies. HPLC Analysis of Imidazolidinyl Urea. (Demonstrates mixed-mode/HILIC approaches for urea derivatives). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Imidazolidinone [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 5. Imidazolidine;imidazolidin-2-one | C6H14N4O | CID 135351514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
Application Note: Techniques for the Cyclization of Diamines to Form Imidazolidin-2-ones
[1]
Abstract
Imidazolidin-2-ones (cyclic ureas) are privileged structural motifs in medicinal chemistry, serving as core scaffolds in HIV protease inhibitors, chiral auxiliaries (e.g., Evans auxiliaries), and antibiotic agents. This guide provides a critical analysis and detailed protocols for the cyclization of 1,2-diamines to imidazolidin-2-ones. We move beyond generic textbook descriptions to offer field-proven methodologies, contrasting the high-fidelity Carbonyldiimidazole (CDI) and Triphosgene routes with sustainable, catalytic Carbon Dioxide (
Strategic Method Selection
Selecting the correct cyclization agent is a function of substrate sensitivity, scale, and safety constraints. The following decision matrix outlines the logical flow for experimental design.
Decision Matrix: Reagent Selection
Figure 1: Decision tree for selecting the optimal cyclization reagent based on scale and substrate properties.
Method A: The "Gold Standard" – Carbonyldiimidazole (CDI)
Context: CDI is often the preferred reagent for bench-scale synthesis due to its handling safety (solid), mild reaction conditions, and the absence of acidic byproducts (unlike phosgene derivatives). It is particularly effective for chiral diamines where racemization must be avoided.
Mechanism of Action
The reaction proceeds via a stepwise nucleophilic acyl substitution. The first amine attacks CDI to form an imidazole-carboxamide intermediate. This intermediate is activated for intramolecular attack by the second amine, releasing imidazole.
Protocol: CDI-Mediated Cyclization[1]
Materials:
-
1,2-Diamine substrate (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Optional: DMAP (0.1 equiv) for sterically hindered amines.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.
-
Dissolution: Dissolve the 1,2-diamine (e.g., 10 mmol) in anhydrous DCM (50 mL, 0.2 M concentration).
-
Addition: Add CDI (1.78 g, 11 mmol) in one portion at 0°C.
-
Note: Gas evolution (
) will occur; ensure the system is vented through a bubbler.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate mono-acyl imidazole may be visible; if it persists, heat to reflux (40°C for DCM) for 2 hours.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with water (2 x 30 mL) to remove imidazole byproduct.
-
Wash with brine (30 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient. If necessary, flash chromatography (MeOH/DCM) can be used.
Validation Point: The absence of the imidazole peaks in
Method B: High Reactivity – Triphosgene[3]
Context: For sterically hindered diamines or electron-deficient anilines where CDI fails, Triphosgene (bis(trichloromethyl) carbonate) is the reagent of choice. It acts as a solid source of phosgene.[2][3]
Safety Warning: Triphosgene decomposes to phosgene gas. All operations must be performed in a well-ventilated fume hood. A quench solution (sat.
Protocol: Triphosgene-Mediated Cyclization[6]
Materials:
-
1,2-Diamine substrate (1.0 equiv)[1]
-
Triphosgene (0.35 – 0.40 equiv) [Note: 1 mol Triphosgene = 3 mol Phosgene]
-
Base: Triethylamine (
) or DIPEA (2.2 – 3.0 equiv) -
Solvent: DCM or Chloroform (anhydrous)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck flask with an addition funnel, temperature probe, and inert gas inlet.
-
Base Addition: Dissolve diamine (10 mmol) and
(25 mmol) in DCM (100 mL). Cool to 0°C. -
Reagent Addition: Dissolve Triphosgene (1.1 g, 3.7 mmol) in DCM (10 mL). Add this solution dropwise over 30–45 minutes via the addition funnel, maintaining internal temperature <5°C.
-
Critical: Rapid addition causes exotherms and potential dimer formation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir until conversion is complete (TLC).
-
Quench: Carefully add saturated aqueous
(20 mL) to the reaction mixture. Stir vigorously for 15 minutes to destroy excess phosgene equivalents. -
Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, wash with 1M HCl (to remove excess amine/base), then brine. Dry and concentrate.
Method C: Green & Catalytic – Urea / Dialkyl Carbonates
Context: For industrial scale-up where atom economy and toxicity are paramount, reacting diamines with Urea or Dimethyl Carbonate (DMC) is ideal. These methods often require higher temperatures.
Mechanism: Catalytic Carbonylation
Using DMC often requires a catalyst (e.g., Sulfamic acid or CeO2) to activate the carbonyl group for nucleophilic attack.
Figure 2: Catalytic cycle for DMC-mediated cyclization.
Protocol: Sulfamic Acid Catalyzed DMC Method
-
Mixture: In a pressure tube or autoclave, combine diamine (10 mmol), DMC (20 mmol), and Sulfamic Acid (10 mol%).
-
Solvent: Methanol (optional, reaction can be neat).
-
Heating: Heat to 60°C for 3 hours (formation of carbamate), then increase temperature to 160°C (if autoclave) or reflux (if open, though pressurized is preferred for cyclization) for 10–15 hours.
-
Purification: Cool to room temperature. Filter to recover the catalyst (if heterogeneous). Evaporate volatiles. Recrystallize the residue.
Comparative Data Analysis
| Feature | Method A: CDI | Method B: Triphosgene | Method C: Urea/DMC |
| Reactivity | Moderate (Good for most) | High (Good for hindered) | Low (Requires Heat) |
| Atom Economy | Moderate (Imidazole byproduct) | Low (Cl leaving groups) | High (NH3/MeOH byproduct) |
| Toxicity | Low (Irritant) | High (Phosgene source) | Low (Green) |
| Conditions | RT to 40°C | 0°C to RT | >120°C |
| Typical Yield | 85 – 95% | 90 – 98% | 70 – 85% |
| Cost | Moderate | Low | Very Low |
References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 2019.
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 2025.[4]
-
Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 2013.
-
Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Beilstein J. Org. Chem., 2016.[5]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2017.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
"using trans-(R,R)-diaminocyclohexane in chiral synthesis"
Application Note: Strategic Utilization of trans-(R,R)-1,2-Diaminocyclohexane in Asymmetric Synthesis & Drug Development
Abstract
This technical guide details the experimental protocols for utilizing trans-(R,R)-1,2-diaminocyclohexane (DACH) as a foundational chiral scaffold. Unlike flexible chiral auxiliaries, the DACH backbone possesses rigid
Part 1: The Scaffold & Quality Control
Before initiating synthesis, the enantiomeric purity of the starting material is critical. While (R,R)-DACH is commercially available, bulk industrial batches often require resolution or purity verification.
Protocol 1: Resolution & Purity Check
Principle: Racemic trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid. The (R,R)-diamine forms a less soluble diastereomeric tartrate salt than the (S,S)-enantiomer.
Materials:
Step-by-Step Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid (0.5 equiv relative to racemate) in water (5 mL/g acid) at 90°C.
-
Addition: Add racemic diamine (1.0 equiv) dropwise. The reaction is exothermic.
-
Crystallization: Add glacial acetic acid (1.0 equiv) to facilitate precipitation. Cool slowly to 20°C, then chill to 0°C for 2 hours.
-
Isolation: Filter the white crystals. Wash with ice-cold water and methanol.
-
Liberation: Suspend the salt in water and treat with excess NaOH (pellets) until pH >12. Extract with DCM (3x), dry over
, and concentrate. -
QC Check: Determine optical rotation. Literature value:
(c=5, MeOH) for the free base.
Part 2: Metal-Ligand Catalysis (The Jacobsen Complex)
The (R,R)-DACH scaffold is the "chiral controller" in the Jacobsen-Katsuki epoxidation. The resulting Mn(III)-salen complex effectively epoxidizes unfunctionalized olefins (e.g., styrene) with high enantioselectivity.
Mechanism of Action
The rigid cyclohexane backbone forces the tert-butyl groups of the salicylaldehyde arms forward, creating a "chiral wall" that directs the approach of the alkene to the high-valent Mn(V)=O oxo species.
Protocol 2: Catalyst Synthesis & Epoxidation
Phase A: Ligand Synthesis
-
Condensation: In a round-bottom flask, dissolve (R,R)-DACH (10 mmol) in absolute EtOH (40 mL).
-
Addition: Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (20 mmol).
-
Reflux: Heat to reflux for 2 hours. A bright yellow solid (the Schiff base) will precipitate.
-
Workup: Cool to RT, filter, and wash with cold EtOH. Yield is typically >90%.
Phase B: Metallation (The Critical Step)
-
Reaction: Suspend the ligand (5 mmol) in EtOH (25 mL). Add
(10 mmol). Reflux for 1 hour. -
Oxidation: The initial product is Mn(II). To access the active Mn(III) species, bubble air through the refluxing solution for 1 hour. Alternatively, add LiCl (3 equiv) and stir open to air to facilitate ion exchange to the chloride complex.
-
Isolation: Evaporate solvent, redissolve in DCM, wash with water, and precipitate with heptane. The product is a dark brown powder.
Phase C: Asymmetric Epoxidation of Styrene
-
System Setup: Charge a flask with styrene (1.0 mmol) and Jacobsen Catalyst (0.02 mmol, 2 mol%). Dissolve in DCM (2 mL).
-
Oxidant Preparation: Prepare a buffered bleach solution (commercial NaOCl adjusted to pH 11.3 with
). -
Reaction: Add the buffered bleach (1.5 mmol oxidant) to the organic phase at 0°C. Stir vigorously.
-
Monitoring: Monitor by TLC. The reaction is biphasic; vigorous stirring is essential for mass transfer.
-
Result: Isolate styrene oxide via separation and flash chromatography. Expected ee: >85% (R).
Part 3: Bifunctional Organocatalysis (The Takemoto Catalyst)
Here, (R,R)-DACH is derivatized into a thiourea-amine catalyst.[3] This "bifunctional" mode activates both the electrophile (via H-bonding thiourea) and the nucleophile (via the basic tertiary amine).
Protocol 3: Synthesis of the Takemoto Catalyst
Synthetic Logic: You must differentiate the two nitrogen atoms. The standard route involves mono-protection, methylation, deprotection, and thiourea formation.
-
Mono-Protection: React (R,R)-DACH with
(0.9 equiv) in DCM at 0°C. Purify the mono-Boc amine via column chromatography (elute with MeOH/DCM/Et3N). -
Reductive Methylation: Treat the mono-Boc amine with aqueous formaldehyde (excess) and
in MeCN/buffer. This converts the free to . -
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group. Neutralize to obtain the free primary amine.
-
Thiourea Formation: React the dimethylated diamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THF at RT for 2 hours.
-
Purification: Silica gel chromatography.
Application: Michael Addition
-
Reagents: Trans-
-nitrostyrene, Dimethyl malonate, Takemoto Catalyst (10 mol%). -
Conditions: Toluene, RT, 24h.
-
Outcome: High yield and ee (>90%) of the Michael adduct.
Part 4: Pharmaceutical Application (Oxaliplatin)
Oxaliplatin is a third-generation platinum-based antineoplastic agent.[4] Its efficacy in colorectal cancer relies on the specific geometry of the (R,R)-DACH ligand, which forms DNA adducts that are distinct from those of Cisplatin.
Protocol 4: Synthesis of Oxaliplatin
Safety Note: Platinum salts are sensitizers. Handle in a fume hood.
-
Precursor Synthesis (
):-
Dissolve
(1.0 g) in water (10 mL). -
Add (R,R)-DACH (1.0 equiv) dissolved in water.
-
Stir for 12 hours. A yellow precipitate (
) forms. Filter and wash with water/ethanol.
-
-
Activation:
-
Suspend
in water. -
Add
(0.98 equiv—slight deficit is crucial to avoid excess Ag). -
Stir 24h in the dark. Filter off the AgCl precipitate. The filtrate contains the soluble sulfate complex.
-
-
Ligand Exchange:
-
Add barium oxalate (or oxalic acid with careful pH control) to the filtrate.
-
Stir for 24h. Filter any
. -
Concentrate the filtrate to crystallize Oxaliplatin (white solid).
-
Part 5: Visualization & Data
Workflow Diagram 1: Jacobsen Catalyst Synthesis & Cycle
Caption: Synthesis of the Jacobsen Catalyst from (R,R)-DACH and its application in the oxidative kinetic resolution/epoxidation of olefins.
Workflow Diagram 2: Takemoto Bifunctional Activation
Caption: Dual activation mechanism of the Takemoto catalyst. The thiourea moiety binds the electrophile, while the tertiary amine activates the nucleophile.
Comparative Data Table
| Application | Catalyst Type | Key Reagents | Typical Substrate | Typical ee% |
| Epoxidation | Metal-Salen (Mn) | NaOCl, PPNO (additive) | Styrene, cis-olefins | 85-98% |
| Michael Addition | Organocatalyst (Thiourea) | Toluene (Solvent) | Malonates + Nitroolefins | 90-95% |
| Chemotherapy | Pt-Coordination Complex | Ag2SO4, Oxalic Acid | DNA (Biological Target) | N/A (Pure Isomer) |
References
-
Larrow, J. F.; Jacobsen, E. N. (2004). "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst". Organic Syntheses, Coll. Vol. 10, p. 96.
-
Okino, T.; Hoashi, Y.; Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts". Journal of the American Chemical Society, 125(42), 12672–12673.
-
Kidani, Y.; Noji, M.; Tashiro, T. (1980). "Antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers". Gann, 71(5), 637-643.
-
Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. (1990). "Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes". Journal of the American Chemical Society, 112(7), 2801–2803.
-
Vakulya, B.; Varga, S.; Csámpai, A.; Soós, T. (2005). "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts". Organic Letters, 7(10), 1967–1969.
Sources
- 1. (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | C10H20N2O6 | CID 11448443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modification of methyliminodiacetato-trans-R,R-1,2-diamminocyclohexane platinum(II) pharmacology using a platinum-specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
"one-pot synthesis protocol for substituted imidazolidin-2-ones"
Application Note: Advanced One-Pot Synthesis of Substituted Imidazolidin-2-ones
Executive Summary
The imidazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for HIV protease inhibitors, chiral auxiliaries (Evans’ auxiliaries), and 5-HT3 antagonists. Traditional synthesis often relies on toxic phosgene derivatives or multi-step procedures that isolate stable urea intermediates.
This Application Note details two strategic one-pot protocols designed for modern drug discovery and process chemistry. We move beyond the "textbook" phosgene route to explore:
-
The "Discovery" Protocol: An organocatalytic, high-throughput cascade starting from propargylic amines and isocyanates (BEMP-catalyzed).[1][2][3]
-
The "Process" Protocol: A robust pseudo-multicomponent reaction (MCR) converting 1,2-diamines to cyclic ureas via in situ Schiff base reduction and carbonyl insertion.
Mechanistic Insight & Strategic Selection
Understanding the electronic requirements of the cyclization is critical for protocol selection.
-
Thermodynamic Challenge: The formation of the cyclic urea from acyclic precursors is generally exothermic but kinetically hindered by the poor nucleophilicity of the urea nitrogen.
-
The Solution:
-
Method A (Propargylic Route): Utilizes the high energy of the alkyne bond. A base (BEMP) or π-acid (Au/Ag) activates the system for a 5-exo-dig cyclization.
-
Method B (Diamine Route): Relies on the "templating" effect of the 1,2-diamine. The reaction is driven by the entropy of ring closure after the initial carbonyl capture.
-
Visualizing the Reaction Pathways
Figure 1: Mechanistic divergence between the Propargylic Amine cascade (top) and Diamine Carbonylation (bottom).
Protocol A: The "Discovery" Route (Propargylic Amine Cascade)
Best For: Library generation, high functional group tolerance, metal-free conditions. Core Reference: Casnati, A. et al. J. Org.[2][3] Chem. 2019.
This protocol utilizes BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), a commercially available phosphazene base. It promotes the addition of the amine to the isocyanate and the subsequent intramolecular hydroamidation in a single pot under ambient conditions.
Reagents & Equipment
-
Substrate: Propargylic amine (1.0 equiv).
-
Electrophile: Aryl or Alkyl Isocyanate (1.0 - 1.2 equiv).
-
Catalyst: BEMP (5-10 mol%).[1]
-
Solvent: Acetonitrile (MeCN) or DMSO (anhydrous).
-
Atmosphere: Ambient air (tolerant to moisture, but dry conditions preferred for consistency).
Step-by-Step Methodology
-
Pre-complexation (Optional but recommended for scale): In a reaction vial, dissolve the propargylic amine (0.5 mmol) in MeCN (2.0 mL).
-
Isocyanate Addition: Add the isocyanate (0.5 mmol) dropwise.
-
Observation: The reaction is exothermic. The acyclic urea forms almost quantitatively within 5–10 minutes.
-
-
Catalysis: Add BEMP (0.025 mmol, 5 mol%) to the mixture.
-
Reaction: Stir at room temperature (25 °C) .
-
Monitoring: Monitor by TLC or LC-MS. For many substrates, cyclization is complete in 1–60 minutes .
-
-
Quench & Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: No aqueous workup is strictly necessary if the catalyst load is low, as BEMP is easily separated on silica.
-
Data: Catalyst Efficiency Comparison
| Catalyst | Conditions | Time | Yield (%) | Selectivity (5-exo vs 6-endo) |
| BEMP (Organic Base) | 25°C, MeCN | 1 min - 1 h | 92 - 99 | >99:1 (Imidazolidinone) |
| AuCl (Gold Salt) | 25°C, DCM | 2 h | 85 - 95 | High (Substrate dependent) |
| AgOTf (Silver Salt) | 60°C, DCE | 12 h | 70 - 85 | Mixed (Imidazolone formation) |
| TBD (Guanidine) | 25°C, MeCN | 2 h | 88 | Good |
Table 1: Comparison of catalytic systems for propargylic urea cyclization. BEMP offers the highest turnover frequency (TOF) and mildest conditions.
Protocol B: The "Process" Route (Pseudo-MCR from Diamines)
Best For: Scale-up, utilizing chiral diamines (e.g., from chiral pool), synthesizing 1,3-disubstituted scaffolds. Core Reference: Molecules 2025 (Recent pseudo-MCR optimization).
This method avoids the isolation of unstable intermediates by combining Schiff base formation, reduction, and cyclization.
Step-by-Step Methodology
-
Schiff Base Formation:
-
Combine trans-(R,R)-1,2-diaminocyclohexane (1.0 equiv) and the aldehyde (2.0 equiv) in Ethanol.
-
Stir at reflux for 2 hours.
-
-
In-Situ Reduction:
-
Cool to 0°C. Add NaBH4 (2.5 equiv) portion-wise.
-
Stir at RT for 4 hours.
-
Checkpoint: Confirm formation of the N,N'-dialkylated diamine by LC-MS.
-
-
One-Pot Cyclization:
-
Solvent Swap: Remove Ethanol under vacuum. Redissolve residue in anhydrous DCM or Toluene.
-
Carbonylation: Add Carbonyldiimidazole (CDI) (1.2 equiv) or Di-tert-butyl dicarbonate (Boc2O) with DMAP.
-
Reflux for 12 hours.
-
-
Workup:
-
Wash with 1M HCl (to remove unreacted amine) and Brine.
-
Recrystallize from EtOH/Water if solid, or column chromatography.
-
Troubleshooting & Critical Parameters (Expertise)
-
Regioselectivity Issues (Protocol A):
-
Problem: Formation of 6-membered rings (3,4-dihydropyrimidin-2-ones) instead of the 5-membered imidazolidin-2-one.
-
Cause: Internal alkynes or specific electronic withdrawing groups can favor the 6-endo-dig pathway.
-
Fix: Switch from BEMP to a Gold catalyst (AuCl or AuCl3). Gold catalysis is highly tunable by ligand sterics to force the 5-exo-dig closure.
-
-
Moisture Sensitivity (Protocol B):
-
Problem: Low yield during the CDI step.
-
Cause: CDI hydrolyzes rapidly in the presence of water carried over from the reduction step.
-
Fix: Ensure thorough drying of the intermediate diamine (azeotropic distillation with toluene) before adding CDI. Alternatively, use Dimethyl Carbonate (DMC) with TBD catalyst (150°C) for a more moisture-tolerant (but higher temperature) variant.
-
Workflow Decision Matrix
Use this logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal synthetic strategy.
References
-
Casnati, A., et al. (2019).[2][3] "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions." The Journal of Organic Chemistry, 84(6), 3477-3490.
-
Testero, S. A., & Krchňák, V. (2016). "Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase." ACS Combinatorial Science, 18(8), 482-489.[4]
-
Mancuso, R., et al. (2025).[1][2] "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol." Molecules, 30(7), 1415.[5]
-
He, L., et al. (2016). "Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst." Chemical Communications, 52, 1-4.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions [organic-chemistry.org]
- 3. Imidazolidinone synthesis [organic-chemistry.org]
- 4. Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazolidin-2-ones from trans-(R, R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Imidazolidin-2-one Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazolidin-2-one and its derivatives are crucial building blocks in a wide array of pharmaceuticals and bioactive compounds.[1][2][3] Achieving a high yield of this core structure is often the first critical step in a longer synthetic campaign.
This document moves beyond simple protocols to provide a deeper understanding of the reaction variables, offering troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to not only replicate a synthesis but to rationally optimize it for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common and practical methods for synthesizing imidazolidin-2-one?
The synthesis of imidazolidin-2-one is most commonly achieved by reacting a 1,2-diamine (typically ethylenediamine) with a one-carbon (C1) carbonyl source.[1][4] While several methods exist, they can be broadly categorized by the type of carbonylating agent used. The choice of method often involves a trade-off between reagent toxicity, reaction conditions (e.g., pressure), cost, and atom economy.
The primary synthetic routes include:
-
The Urea Method: Reacting ethylenediamine with urea. This is one of the most straightforward and common methods, avoiding highly toxic reagents.[5][6]
-
The Carbon Dioxide (CO₂) Method: Using CO₂ as a green and non-toxic C1 source. This approach is environmentally benign but often requires elevated pressure and temperature, along with an effective catalyst.[6][7][8][9]
-
The Carbonate Method: Employing dialkyl carbonates (like dimethyl carbonate) as the carbonyl source, often catalyzed by a Lewis acid or Brønsted acid.[1]
-
The Phosgene Method: This traditional method uses highly toxic phosgene or its safer alternatives like triphosgene or carbonyldiimidazole (CDI).[1][2][6] Due to safety concerns, this is often avoided in modern lab settings unless absolutely necessary.[6]
Q2: Which carbonyl source is the best choice for my synthesis?
The "best" choice is highly dependent on your laboratory's capabilities, safety protocols, and scale. Here is a comparative summary to guide your decision:
| Carbonyl Source | Pros | Cons | Typical Conditions |
| Urea | Low cost, low toxicity, readily available.[5] | Can require high temperatures, leading to potential side products; ammonia is a byproduct. | High temperature (150-250°C), often solvent-free or in a high-boiling solvent like DMF.[6] |
| **Carbon Dioxide (CO₂) ** | Green, non-toxic, inexpensive, atom-economical.[7][9] | Requires high pressure (2.5-7 MPa) and high temperature (100-160°C); often needs a catalyst.[6][7][8] | Catalytic systems (e.g., CeO₂, SnO₂), elevated pressure and temperature.[7][9] |
| Dialkyl Carbonates | Safer than phosgene, good reactivity. | Requires a catalyst (e.g., Cu(NO₃)₂); produces alcohol as a byproduct.[1] | Catalytic, moderate to high temperatures. |
| Phosgene / Triphosgene / CDI | Highly reactive, often gives high yields at lower temperatures.[2] | Phosgene is extremely toxic.[6] CDI can be slow with certain substrates.[10] | Often requires a base; performed in solvents like DCM or THF at moderate temperatures.[1][2] |
Q3: I'm starting a new synthesis. What are typical starting conditions for the urea method?
For a lab-scale synthesis of the parent imidazolidin-2-one from ethylenediamine and urea, a good starting point is a solvent-free reaction.[6]
-
Reactant Ratio: Use a slight excess of urea, typically 1:1.1 to 1:1.2 molar ratio of ethylenediamine to urea.
-
Temperature: Heat the mixture gradually. The reaction typically initiates with the release of ammonia. A temperature range of 180-240°C is common. Monitor the reaction for the cessation of ammonia evolution, which indicates completion.[5]
-
Pressure: The reaction is typically performed at atmospheric pressure, allowing the ammonia byproduct to escape.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.[4][11]
Troubleshooting Guide: Optimizing Your Reaction Yield
Even with established protocols, achieving high yields can be challenging. This section addresses specific problems you might encounter during your experiments.
Workflow for Diagnosing Low Yield
When faced with a low or non-existent yield, a systematic approach is crucial. The following workflow helps to logically diagnose the root cause.
Caption: A systematic workflow for troubleshooting low yields.
Q4: My reaction of ethylenediamine and CO₂ is inefficient. What are the critical parameters to optimize?
The direct synthesis from ethylenediamine and CO₂ is an elegant, green approach, but its success is highly dependent on managing the reaction equilibrium and kinetics.[9]
Answer:
-
The Role of a Catalyst is Critical: While the reaction can proceed non-catalytically at very high temperatures and pressures, a catalyst is key to achieving high yields under more moderate conditions.[6] Heterogeneous catalysts like ceria (CeO₂) or tin oxide (SnO₂) have proven effective.[7][9] The catalyst facilitates the activation of CO₂ and the dehydration step that leads to cyclization. Ensure your catalyst is properly prepared and has a high surface area.
-
Pressure Management: The partial pressure of CO₂ is a key driving force. A pressure of at least 2.5 MPa is often required to ensure sufficient CO₂ is available in the reaction phase.[7][8] Ensure your reactor is properly sealed and maintains pressure throughout the reaction.
-
Temperature Optimization: There is an optimal temperature window. For a given catalytic system, temperatures are often in the 140-160°C range.[7][8]
-
Too low: The reaction rate will be impractically slow.
-
Too high: You may favor the reverse reaction (decomposition) or cause catalyst degradation. A study using an SBA-15 supported catalyst showed a peak yield around 140°C, with yields dropping off at higher temperatures.[8]
-
-
Water Removal: The final cyclization step to form imidazolidin-2-one from the carbamate intermediate involves the elimination of water. In a closed system, the accumulation of water can inhibit the reaction. While not always practical, strategies that can facilitate water removal can improve yields.
Q5: My crude product is impure. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common cause of low yield and purification difficulties. The nature of the side products depends heavily on your chosen synthetic route.
Common Side Reactions:
-
Acyclic Urea Formation: Incomplete cyclization can lead to the formation of N,N'-bis(2-aminoethyl)urea or other linear oligomers, especially if the reaction temperature is too low or the dehydration step is inefficient.[9]
-
Polymerization: Ethylenediamine is a bifunctional monomer and can self-polymerize under certain conditions, though this is more common at very high temperatures without an effective cyclization agent.
-
Substrate Isomerization/Decomposition: In more complex syntheses, such as the palladium-catalyzed carboamination of N-allylureas, side reactions can include base-mediated isomerization of the alkene or oxidative cyclization.[12]
-
Byproducts from Bulky Substituents: When synthesizing derivatives, bulky substituents on the diamine can sterically hinder the cyclization step, leading to extremely low yields of the desired product.[2][10]
Caption: Major reaction pathways leading to the desired product or common side products.
Minimization Strategies:
-
Optimize Temperature and Time: Ensure the temperature is high enough to favor cyclization over intermolecular side reactions but not so high that it causes decomposition.
-
Use a Catalyst: An effective catalyst can significantly increase the rate of the desired cyclization reaction, outcompeting side reactions.[1][6]
-
Control Stoichiometry: Using the correct ratio of reagents can prevent excesses of one component that might favor oligomerization.
-
Purification: For purification, recrystallization from ethanol is often effective for the parent compound.[11] For more complex derivatives, column chromatography may be necessary.[4][13]
Experimental Protocol: Synthesis of Imidazolidin-2-one from Ethylenediamine and Urea
This protocol describes a standard, solvent-free laboratory procedure for the synthesis of the parent 2-imidazolidinone.
Materials:
-
Ethylenediamine (anhydrous)
-
Urea
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Overhead stirrer or magnetic stir bar
-
Condenser (or distillation setup to allow ammonia to escape)
-
Collection flask
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Equip the three-neck flask with a stirrer, a thermocouple for internal temperature monitoring, and a condenser vented to a bubbler or an appropriate trap for ammonia.
-
Charging the Reactor: To the flask, add urea (e.g., 66 g, 1.1 mol). Begin heating the flask to melt the urea (m.p. ~133°C).
-
Addition of Diamine: Once the urea is molten and the temperature is stable at ~140°C, begin the slow, dropwise addition of ethylenediamine (e.g., 60 g, 1.0 mol). The addition should be controlled to manage the vigorous evolution of ammonia gas.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 200-220°C. Maintain this temperature and continue stirring. The reaction is complete when the evolution of ammonia gas ceases (typically 2-3 hours).
-
Isolation: Allow the reaction mixture to cool slightly until it is still a viscous liquid (around 100-120°C). Pour the crude product into a separate flask for purification.
-
Purification:
-
Vacuum Distillation: The crude product can be purified by vacuum distillation. The product will distill at ~165-170°C at 2 mmHg.
-
Recrystallization: Alternatively, dissolve the crude solid in hot ethanol, treat with activated carbon if necessary, filter while hot, and allow the solution to cool to induce crystallization.[11] Filter the crystals, wash with cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis (m.p. 129–132 °C).[14]
References
-
Gotor-Gotor, V., & Gotor, V. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
-
Vallejo, D., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. [Link]
-
2-IMIDAZOLIDINONE. (n.d.). A.B. Enterprises. [Link]
- CN102030711A - Synthesis method of 2-imidazolidinone. (2011).
-
Casnati, A., et al. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. [Link]
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]
-
Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Fritz, J. A., et al. (2008). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. PMC. [Link]
-
Gotor-Gotor, V., & Gotor, V. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]
- JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone. (1995).
-
Kumar, P., et al. (2021). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Chemical Communications (RSC Publishing). [Link]
-
Effect of temperature on yield of synthesis of 2-imidazolidinone. Reaction conditions. (n.d.). ResearchGate. [Link]
-
Tamura, M., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega (ACS Publications). [Link]
- CN102030711B - Synthesis method of 2-imidazolidinone. (2013).
-
Saloutin, V. I., et al. (2017). Reactions of Trifluoromethylated Imidazolidin-2-ones with Urea. AIP Publishing. [Link]
-
Vallejo, D., et al. (2022). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
-
2-Imidazolidinone. (n.d.). Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 12. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Imidazolidin-2-one Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of imidazolidin-2-one compounds. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of imidazolidin-2-one derivatives.
Crystallization Issues
Q1: My imidazolidin-2-one compound is "oiling out" during crystallization instead of forming crystals. What is causing this and how can I fix it?
A1: "Oiling out" is a common phenomenon where a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This typically occurs when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing, or when the solution is highly supersaturated.[1][2] Impurities can also lower the melting point of your compound, exacerbating this issue.[2] The resulting oil is often a good solvent for impurities, leading to a final product of low purity.[1][4]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Slower Cooling: Decrease the rate of cooling to allow molecules more time to orient themselves into a crystal lattice.
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Add More Solvent: Increase the volume of the "good" solvent to reduce the overall concentration.[2]
-
-
Change the Solvent System: Experiment with different solvent systems. A solvent in which your compound is slightly less soluble might promote direct crystallization.
-
Seeding: Introduce a small seed crystal of the pure compound into the solution at a temperature slightly below the saturation point to encourage heterogeneous nucleation.
-
Control Temperature: Ensure the crystallization temperature is well below the melting point of your compound.
-
Remove Impurities: If possible, perform a preliminary purification step, such as a quick filtration through a plug of silica, to remove baseline impurities.[3]
Q2: I am getting very fine needles or a powder from my crystallization, which is difficult to filter and handle. How can I obtain larger crystals?
A2: The formation of very small crystals is often a result of rapid nucleation from a highly supersaturated solution. To obtain larger crystals, the goal is to favor crystal growth over nucleation.
Strategies for Larger Crystals:
-
Slow Evaporation: After dissolving your compound in a suitable solvent, allow the solvent to evaporate slowly over several days. This maintains a low level of supersaturation.
-
Vapor Diffusion: Place a solution of your compound in a vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" (a solvent in which your compound is insoluble). The slow diffusion of the anti-solvent into your solution will gradually induce crystallization.
-
Temperature Gradient: Create a slight temperature gradient in your crystallization vessel. Crystals will preferentially grow in the cooler region.
Chromatography Issues
Q3: My imidazolidin-2-one compound is streaking on the TLC plate. What are the likely causes and solutions?
A3: Streaking on a Thin-Layer Chromatography (TLC) plate can be caused by several factors, leading to poor resolution and inaccurate assessment of purity.[5][6]
Common Causes and Solutions:
| Cause | Explanation | Solution |
| Overloading | Applying too much sample to the TLC plate saturates the stationary phase.[5] | Spot a more dilute solution of your sample. |
| Inappropriate Solvent System | The eluent may be too polar, causing all components to move with the solvent front, or not polar enough, leading to minimal movement. | Optimize the solvent system to achieve a retention factor (Rf) of 0.3-0.5 for your target compound. |
| Acidic or Basic Nature of Compound/Impurities | Imidazolidin-2-ones can have basic nitrogen atoms that interact strongly with the acidic silica gel, causing streaking. | Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent. |
| Insoluble Material | If the sample is not fully dissolved in the spotting solvent, it can lead to streaking from the baseline. | Ensure your sample is completely dissolved before spotting. |
Q4: I'm having trouble separating my desired imidazolidin-2-one from a closely related impurity using column chromatography. What can I do to improve the separation?
A4: Separating compounds with similar polarities is a common challenge in column chromatography. Improving resolution requires optimizing several parameters.
Strategies for Improved Separation:
-
Optimize the Mobile Phase: A slight change in the solvent system can significantly impact selectivity. Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, consider switching to dichloromethane/methanol or adding a small percentage of a third solvent.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral), or reversed-phase silica (C18).
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve closely eluting compounds.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.
-
Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific experimental problems.
Troubleshooting Crystallization: The "Oiling Out" Scenario
Problem: You have dissolved your crude imidazolidin-2-one in a hot solvent and upon cooling, instead of crystals, you observe the formation of oily droplets.
Workflow for Troubleshooting "Oiling Out":
Sources
"overcoming common issues in Schiff base formation and reduction"
Schiff Base & Reductive Amination Excellence Center
Welcome to the Technical Support Center for Schiff Base Formation and Reductive Amination. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in these fundamental synthetic transformations. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively design more robust and efficient reactions.
This center is structured to address issues in a logical sequence, from the initial imine formation to the final reduction and purification. We will cover common pitfalls, provide detailed troubleshooting guides in a question-and-answer format, and offer validated protocols and mechanistic insights.
Troubleshooting Guide: Schiff Base (Imine) Formation
The formation of a Schiff base from an aldehyde or ketone and a primary amine is an equilibrium process. Many common issues stem from an unfavorable equilibrium position or the instability of the reactants and products under the reaction conditions.
Q1: My Schiff base formation is very slow or stalls completely. What are the primary causes and how can I fix it?
A1: This is a frequent issue, often rooted in reaction kinetics and equilibrium. The key factors to investigate are pH, water removal, and substrate reactivity.
-
Causality—The Role of pH: The reaction proceeds via a carbinolamine intermediate, and its dehydration to the imine is the rate-limiting step. This step is acid-catalyzed. However, if the pH is too low (too acidic), the starting amine will be protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl. Conversely, if the pH is too high (too basic), there won't be enough acid to catalyze the dehydration step. The optimal pH is typically weakly acidic, in the range of 4-6.
-
Troubleshooting Steps:
-
Measure and Adjust pH: Use a pH meter or pH paper to check the pH of your reaction mixture. If you are using an amine salt (e.g., dimethylamine hydrochloride), you may need to add a mild base to liberate the free amine. If the mixture is neutral or basic, add a catalytic amount of a weak acid like acetic acid.
-
Employ a Dehydrating Agent: Since water is a byproduct, its presence can push the equilibrium back towards the starting materials. Removing water as it forms can dramatically improve yields.
-
Physical Removal: For reactions in solvents like toluene or benzene, a Dean-Stark apparatus can be used to azeotropically remove water.
-
Chemical Removal: Add a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å). Molecular sieves are often preferred as they are less reactive.
-
-
Consider Substrate Reactivity: Aromatic aldehydes are generally more reactive than aliphatic ones, and aldehydes are significantly more reactive than ketones due to less steric hindrance and greater electrophilicity. If you are using a less reactive ketone, you may need more forcing conditions (higher temperature, longer reaction time) and efficient water removal.
-
Experimental Workflow for Optimizing Imine Formation
Caption: Troubleshooting workflow for low yield in Schiff base formation.
Troubleshooting Guide: Schiff Base Reduction
The reduction of the C=N double bond is typically accomplished with hydride reagents or catalytic hydrogenation. Problems at this stage often involve incomplete reduction, over-reduction, or unwanted side reactions.
Q2: My reduction is incomplete, and I see both the imine and the final amine product. How can I drive the reaction to completion?
A2: Incomplete reduction usually points to an issue with the reducing agent's reactivity, stability, or stoichiometry.
-
Causality—Reagent Choice and Stability: Hydride reagents like sodium borohydride (NaBH₄) can be consumed by reaction with the solvent (especially protic solvents like methanol or water) or by reaction with acidic catalysts carried over from the formation step. Reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are milder and more stable at the acidic pH required for imine formation, making them ideal for one-pot reductive amination procedures. NaBH₃CN is particularly effective at a pH of 6-7, while STAB works well at a slightly more acidic pH of 5-6 and is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5 to 2.0 equivalents) to account for any potential decomposition or reaction with the solvent.
-
Switch to a More Suitable Reagent: If you are performing a two-step process and using NaBH₄, ensure the pH is neutral or slightly basic before adding the reagent. For a one-pot reaction, STAB (NaBH(OAc)₃) is a superior choice because it is stable in the mildly acidic conditions required for imine formation and is selective for the iminium ion over aldehydes or ketones.
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the imine intermediate. If the reaction stalls, a second addition of the reducing agent may be necessary.
-
Q3: I am observing over-reduction, where my starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?
A3: This side reaction occurs when the reducing agent is too reactive and non-selective, reducing the starting carbonyl compound faster than the amine can form the imine.
-
Causality—Reagent Selectivity: A strong, unhindered reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. The key to preventing this is to use a reagent that is selective for the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.
-
Troubleshooting Steps:
-
Choose a Selective Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (STAB) is the reagent of choice for its high selectivity. Its bulky acetate groups make it a mild reducing agent that reacts much faster with the iminium ion than with ketones or even most aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also selective but carries toxicity concerns.
-
Optimize the Reaction Sequence: If you must use NaBH₄, adopt a two-step procedure. First, form the imine and confirm its formation via spectroscopy (e.g., disappearance of the carbonyl stretch in IR) or a crude NMR. It is crucial to remove any water and unreacted carbonyl before proceeding. Then, in a separate step, add the NaBH₄ to reduce the isolated or crude imine.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reagent | Formula | Typical Conditions | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Two-step process; neutral or basic pH (8-10) | Inexpensive, powerful | Reduces starting carbonyls; unstable in acid; requires separate imine formation step |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot process; pH 6-7 | Stable in mild acid; selective for iminium ions | Highly toxic (releases HCN gas at low pH); environmentally hazardous |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | One-pot process; pH 5-6; solvents like DCE, THF, MeCN | Highly selective for iminium ions; stable, non-toxic byproducts; commercially available | More expensive; can be hygroscopic |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral pH; various solvents (MeOH, EtOH) | "Green" (no hydride waste); high yielding | May reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized equipment (hydrogenator) |
Frequently Asked Questions (FAQs)
Q4: How do I properly set up a one-pot reductive amination reaction?
A4: A one-pot procedure is highly efficient. The key is to use reagents that are compatible under a single set of conditions.
Protocol: One-Pot Reductive Amination using STAB
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Imine Formation: If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine. Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 20-60 minutes. You can monitor imine formation by TLC.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction can be slightly exothermic. Continue stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 1-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with your reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amine via flash column chromatography or crystallization.
Q5: My work-up is difficult, often forming emulsions. What can I do?
A5: Emulsions are common when working with amines due to their surfactant-like properties.
-
Solution 1: Add Brine: During the aqueous work-up, use saturated sodium chloride solution (brine) for washing. The increased ionic strength of the aqueous phase helps to break up emulsions.
-
Solution 2: Change Solvent: If emulsions persist, try switching to a less polar extraction solvent like ethyl acetate or diethyl ether, if compatible with your product.
-
Solution 3: Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® can help break the emulsion.
Q6: How can I use spectroscopy to confirm my reaction is working?
A6: Spectroscopic analysis is critical for confirming the identity of your intermediates and final products.
-
Infrared (IR) Spectroscopy:
-
Starting Material: Look for the strong C=O stretch of the aldehyde/ketone (approx. 1690-1740 cm⁻¹).
-
Schiff Base (Imine): The C=O peak will disappear and be replaced by a weaker C=N stretch (approx. 1640-1690 cm⁻¹).
-
Final Amine: The C=N peak will disappear. You will see N-H stretches (approx. 3300-3500 cm⁻¹) for primary and secondary amines.
-
-
¹H NMR Spectroscopy:
-
Starting Aldehyde: A characteristic peak for the aldehydic proton appears far downfield (δ 9-10 ppm).
-
Schiff Base (Imine): The disappearance of the aldehyde peak and the appearance of a new imine proton (R-CH=N-R') peak (δ 7-8 ppm) is a key indicator.
-
Final Amine: The imine proton peak will vanish, and you will see a new peak for the proton(s) on the carbon adjacent to the nitrogen (e.g., R-CH₂-NH-R'), typically shifted upfield. The N-H proton signal can be broad and appear over a wide chemical shift range.
-
Overall Reductive Amination Pathway
Caption: The two-stage process of reductive amination.
References
- Comprehensive Organic Transformations, Second Edition. Larock, R. C. (1999). Wiley-VCH.
-
Purification of Laboratory Chemicals, Eighth Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. URL: [Link]
-
Reductive Amination. Organic Chemistry Portal. URL: [Link]
-
Mechanism of Imine Formation. University of Calgary, Department of Chemistry. URL: [Link]
Technical Support Center: Addressing Diastereoselectivity in Imidazolidin-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazolidin-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to stereochemical control in their experiments. Imidazolidin-2-ones are crucial structural motifs in pharmaceuticals, natural products, and are widely used as chiral auxiliaries in asymmetric synthesis.[1][2] Achieving high diastereoselectivity is often critical for the desired biological activity and synthetic utility. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the control of stereochemistry during the formation of the imidazolidin-2-one ring.
Q1: What are the primary factors that influence diastereoselectivity in imidazolidin-2-one synthesis?
A1: Diastereoselectivity in these syntheses is governed by a combination of factors that influence the energy of the diastereomeric transition states. The key levers you can pull in the lab are:
-
Substrate Control: The inherent chirality of your starting materials, such as a chiral 1,2-diamine or an N-allylurea with a stereocenter, is often the dominant factor.[3] The steric and electronic properties of substituents on the precursors will dictate the preferred facial approach during cyclization.
-
Reagent Control: The choice of catalyst, ligands, and additives can create a chiral environment that favors the formation of one diastereomer over another. For instance, in metal-catalyzed reactions, the ligand's structure is paramount.[1] Similarly, the choice of a carbonylating agent (e.g., phosgene, carbonyldiimidazole (CDI), or CO2) can influence the reaction pathway and stereochemical outcome.[1][4]
-
Reaction Conditions: Temperature, solvent polarity, and concentration are critical variables. Lower temperatures often enhance selectivity by amplifying small energy differences between transition states. The solvent can influence selectivity by differentially solvating the transition states or by participating in the reaction mechanism.[5]
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome can be a result of either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control). If the reaction is reversible, allowing it to equilibrate at higher temperatures may favor the thermodynamically more stable diastereomer. Conversely, irreversible reactions under colder conditions typically yield the kinetically favored product.[6]
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?
A2: A non-selective reaction (diastereomeric ratio, d.r. ~ 1:1) indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. Here is a logical troubleshooting sequence:
-
Lower the Temperature: This is often the simplest and most effective first step. Reducing the reaction temperature from room temperature to 0 °C, -20 °C, or even -78 °C can significantly improve diastereoselectivity.[6]
-
Screen Solvents: Solvent polarity can have a profound effect.[5] Create a small screening matrix with solvents of varying polarity (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Methanol) to identify a medium that enhances selectivity.
-
Re-evaluate Your Catalyst/Ligand System (if applicable): In catalyzed reactions, the catalyst or ligand is the primary control element. If you are using a palladium catalyst, for example, the choice of phosphine ligand is critical. Sterically bulky ligands can create a more ordered transition state, leading to higher selectivity.[7]
-
Check Reagent Purity: Impurities in starting materials or reagents can sometimes interfere with the reaction, leading to poor selectivity. Ensure all materials are of high purity and solvents are anhydrous if the reaction is moisture-sensitive.
Q3: How critical is the choice of the 1,2-diamine precursor for the final stereochemical outcome?
A3: The structure of the 1,2-diamine is fundamental. When using a C2-symmetric chiral diamine, such as trans-(R,R)-1,2-diaminocyclohexane or trans-(R,R)-1,2-diphenylethylenediamine, the stereochemistry is typically well-defined, leading to a high preference for a trans relationship of the substituents on the newly formed ring.[3] This is because the substituents on the diamine create a rigid conformation that blocks one face of the molecule, directing subsequent reactions.
For acyclic diamines, conformational flexibility can be an issue. Substituents that can enforce a specific conformation (e.g., through steric bulk or hydrogen bonding) will lead to higher diastereoselectivity.
Q4: Can I use a chiral auxiliary to direct the synthesis of a specific diastereomer?
A4: Absolutely. Chiral imidazolidin-2-ones themselves are excellent chiral auxiliaries.[2][3] In this context, you would typically start with a pre-formed chiral imidazolidin-2-one and perform diastereoselective reactions on a side chain attached to one of the nitrogen atoms. For example, N-acylated imidazolidin-2-ones can be deprotonated to form chiral enolates, which then react with electrophiles with high facial selectivity. The auxiliary provides a sterically defined environment that directs the approach of the electrophile. After the reaction, the auxiliary can often be cleaved and recovered.[3]
Part 2: Troubleshooting Guides for Specific Scenarios
This section provides detailed guidance for common, complex experimental challenges.
Scenario 1: Poor Diastereoselectivity in Pd-Catalyzed Carboamination of N-Allylureas
Issue: You are attempting a palladium-catalyzed intramolecular carboamination of an N-allylurea to form a 4,5-disubstituted imidazolidin-2-one, but the reaction yields a low diastereomeric ratio (d.r. < 3:1).[7]
Causality & Troubleshooting Workflow:
This reaction proceeds via a catalytic cycle involving oxidative addition, alkene insertion into a Pd-N bond, and reductive elimination.[7] The diastereoselectivity is primarily determined during the syn-insertion of the alkene into the Pd-N bond. The facial selectivity of this step is influenced by the steric environment created by the catalyst's ligands and the substituents on the substrate.
Detailed Steps:
-
Ligand Modification: The ligand is your most powerful tool. Bidentate phosphine ligands with a large bite angle, such as Xantphos, often provide better selectivity than more flexible ligands like dppf. The bulky ligand framework creates a more rigid and sterically demanding pocket around the metal center, which enhances facial discrimination during the migratory insertion step.[7]
-
Solvent Screening: The choice of solvent can influence the conformation of the substrate and the catalyst complex. Non-polar aprotic solvents like toluene or dioxane are commonly used. A screen should be performed to see if solvent polarity impacts the d.r.[7]
-
Temperature Optimization: While these reactions often require heating to proceed at a reasonable rate, excessive heat can overcome the small energy differences between diastereomeric transition states. Try reducing the temperature in 10-20 °C increments to find the optimal balance between reaction rate and selectivity.
-
Substrate Modification: The size of the substituent on the allylic position significantly impacts diastereoselectivity. Larger groups generally lead to higher trans selectivity in the formation of 4,5-disubstituted products.[7]
Data Summary: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Rationale |
| Ligand | Pd₂(dba)₃ / dppf | 3:1 | Pd₂(dba)₃ / Xantphos | 12:1 | Larger bite angle of Xantphos creates a more defined chiral pocket.[7] |
| Solvent | Toluene | 8:1 | Dioxane | 10:1 | Solvent can influence the stability of the key transition state.[7] |
| Temperature | 110 °C | 8:1 | 80 °C | 15:1 | Lower temperature amplifies the energy difference between diastereomeric pathways. |
| Allylic R Group | R = Methyl | 8:1 | R = Isopropyl | >20:1 | Increased steric bulk of 'R' enhances facial bias during cyclization.[7] |
Scenario 2: Incorrect Diastereomer in Cyclizations from Chiral Diamines
Issue: You are synthesizing a cis-fused bicyclic imidazolidin-2-one from a chiral diamine, but you are isolating the trans isomer as the major product, or vice-versa.
Causality & Troubleshooting Workflow:
This issue often points to an incorrect assumption about the reaction mechanism or a switch between kinetic and thermodynamic control. The cyclization of a 1,2-diamine with a carbonylating agent like phosgene or CDI typically proceeds through a two-step nucleophilic substitution.[8] The stereochemistry is set during the second, intramolecular ring-closing step.
Detailed Steps:
-
Assess Reversibility: First, determine if the reaction is under kinetic or thermodynamic control. Run the reaction at a low temperature and monitor the d.r. over time. Then, run a separate reaction at a higher temperature (e.g., reflux) to see if the ratio changes or equilibrates. If the isolated major isomer can be converted to the other isomer under the reaction conditions (perhaps with prolonged heating), the system is under thermodynamic control.
-
To Favor the Kinetic Product: If your desired product is the kinetic one, you must prevent equilibration.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., -40 °C to -78 °C).
-
Use a Strong, Non-nucleophilic Base: In cases where a base is used, a bulky, non-nucleophilic base (e.g., Proton-Sponge®) can deprotonate the intermediate without facilitating reverse reactions.
-
-
To Favor the Thermodynamic Product: If your desired product is the more stable one, you need to encourage equilibration.
-
Increase Temperature and Reaction Time: Allow the reaction to stir at a higher temperature for an extended period to ensure it reaches equilibrium.
-
Choose a Reversible System: The choice of carbonylating agent matters. Reactions with CDI can sometimes be more reversible than those with the highly reactive phosgene.[9][10]
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Diastereoselective Carboamination
This protocol is a starting point for the synthesis of a trans-4,5-disubstituted imidazolidin-2-one from an N-allylurea, adapted from methods described by Wolfe et al.[7]
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-allylurea substrate (1.0 equiv), the aryl bromide (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.2 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by combining Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in the reaction solvent.
-
Reaction Assembly: Add anhydrous toluene or dioxane (to achieve a 0.25 M concentration of the substrate) to the Schlenk tube containing the solids. Stir for 5 minutes.
-
Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis or chiral HPLC.
Protocol 2: Screening Conditions to Optimize Diastereomeric Ratio
This protocol outlines a method for efficiently screening key parameters in parallel.
-
Setup: Arrange an array of reaction vials in a parallel synthesis block or individual vials in an aluminum heating block.
-
Stock Solutions: Prepare stock solutions of your N-allylurea substrate, aryl bromide, and catalyst/ligand mixture in the primary solvent (e.g., toluene) to ensure consistent dispensing.
-
Variable Addition:
-
Solvent Screen: Dispense the substrate/bromide stock solution into each vial and evaporate the solvent. Then, add the different screening solvents (e.g., Toluene, Dioxane, THF, MeCN) to each respective vial.
-
Base/Ligand Screen: Add the solid bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) or different ligands to each vial before adding the stock solutions.
-
-
Execution: Add the catalyst stock solution, seal all vials, and place the block on a magnetic stirrer hotplate set to the desired temperature.
-
Analysis: After a set time (e.g., 18 hours), take an aliquot from each reaction, pass it through a small plug of silica, and analyze the crude d.r. by ¹H NMR or LC-MS. This high-throughput analysis allows for rapid identification of promising conditions for a larger scale reaction.
References
-
Roos, G. H. P. (1998). Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry, 51(1). [Link]
-
Metallinos, C. (2022). 2-IMIDAZOLIDINONES AND EPIMERIC PYRROLOIMIDAZOLONES IN ASYMMETRIC SYNTHESIS: FROM CLASSICAL TO NON-CLASSICAL CHIRAL AUXILIARIES. TARGETS IN HETEROCYCLIC SYSTEMS, 26, 122-141. [Link]
-
Salerno, G., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Fritz, J. A., et al. (2008). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Tetrahedron, 64(28), 6809-6821. [Link]
-
Chen, Y., & Zhang, Y. (2012). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 43(32). [Link]
-
Wulff, W. D., et al. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 617-618, 395-413. [Link]
-
Capitta, F., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2885-2893. [Link]
-
Rojas-León, R., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1461. [Link]
-
Rojas-León, R., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1461. [Link]
-
Tominaga, K., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27511-27518. [Link]
-
Sharma, P., et al. (2023). Recent advances in the synthesis of highly substituted imidazolidines. Organic & Biomolecular Chemistry, 21(44), 8821-8842. [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. [Link]
- CN102030711A - Synthesis method of 2-imidazolidinone - Google P
-
Zheldakov, I. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4426. [Link]
-
Capitta, F., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2885-2893. [Link]
-
Salerno, G., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Foley, D. J., et al. (2017). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition, 56(40), 12224-12227. [Link]
-
Rojas-León, R., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1461. [Link]
-
Salerno, G., et al. (2019). Mechanism of the formation of (benz)imidazolidin-2-ones from 1,2-diamines and a carbonylating agent (LG)2C=O. ResearchGate. [Link]
-
Zhang, X., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10929-10934. [Link]
-
Zheldakov, I. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution. Semantic Scholar. [Link]
-
Jinks, M. A., et al. (2023). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Chemical Science, 14(12), 3149-3157. [Link]
-
Javahershenas, R., & Gorgani, M. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC advances, 13(26), 17757-17781. [Link]
-
Singh, G., et al. (2022). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 10, 991218. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.co.za [journals.co.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Efficiency in One-Pot Imidazolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of imidazolidin-2-ones. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their one-pot synthesis protocols. Imidazolidin-2-ones are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds.[1][2] However, achieving high efficiency, yield, and purity in a one-pot setting presents several challenges.
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms and the rationale behind key experimental choices. Our goal is to empower you to troubleshoot common issues, streamline your workflow, and achieve robust, reproducible results.
Core Principles: Understanding the Reaction Landscape
The efficiency of a one-pot synthesis hinges on orchestrating multiple reaction steps in a single vessel, minimizing intermediate isolation and purification, which saves time and resources.[3] The most prevalent one-pot strategies for imidazolidin-2-one synthesis involve the cyclization of a 1,2-diamine precursor with a carbonylating agent or the intramolecular hydroamidation of unsaturated ureas.[1][4]
A generalized mechanism for the formation from a 1,2-diamine and a carbonylating agent involves sequential intermolecular and intramolecular acyl nucleophilic substitutions.[4][5] Understanding this pathway is the first step in diagnosing and resolving many common synthetic issues.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Optimized Protocol: Pseudo-Multicomponent Synthesis of a 1,3-Disubstituted Imidazolidin-2-one
This protocol is based on an efficient, statistically optimized method involving the in situ formation and cyclization of a diamine. [3][6]It serves as a robust starting point for further optimization.
Materials:
-
trans-(R,R)-1,2-Diaminocyclohexane (or other primary diamine)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Methanol (MeOH), Anhydrous
-
Sodium Borohydride (NaBH4)
-
Dichloromethane (DCM), Anhydrous
-
Carbonyldiimidazole (CDI)
-
Saturated Sodium Bicarbonate (aq.), Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Schiff Base Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diamine (1.0 eq.) and the aldehyde (2.2 eq.) in anhydrous MeOH. Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the di-imine by TLC.
-
In Situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add NaBH4 (2.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours until the reduction is complete (as monitored by TLC).
-
Solvent Exchange: Remove the methanol under reduced pressure. To the resulting crude diamine, add anhydrous DCM.
-
Cyclization: To the solution of the diamine in DCM, add CDI (1.1 eq.) portion-wise at room temperature. Stir the reaction for 12-24 hours. The reaction progress can be monitored by the disappearance of the diamine spot on a TLC plate. [6]
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure imidazolidin-2-one. [7]
References
-
Mechanism of the formation of (benz)imidazolidin-2-ones from... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., Maggi, R., Maestri, G., Motti, E., Stirling, A., & Della Ca', N. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
-
Della Ca', N., Motti, E., & Maestri, G. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Ramírez-Lira, S. E., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1415. [Link]
-
2-IMIDAZOLIDINONE. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Ramírez-Lira, S. E., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1415. [Link]
-
Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Ney, J. E., & Wolfe, J. P. (2007). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of organic chemistry, 72(10), 3633–3644. [Link]
-
Tamura, M., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27361–27368. [Link]
-
Della Ca', N., Motti, E., & Maestri, G. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]
-
Casnati, A., et al. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. [Link]
-
Kolos, N. M., Zamigaylo, L. L., & Chechina, N. V. (2013). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Journal of Organic and Pharmaceutical Chemistry, 11(3(43)), 72-77. [Link]
- CN102030711A - Synthesis method of 2-imidazolidinone. (n.d.). Google Patents.
-
Reactions of Trifluoromethylated Imidazolidin-2-ones with Urea. (n.d.). AIP Publishing. Retrieved February 22, 2026, from [Link]
- JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone. (n.d.). Google Patents.
-
Maleki, A., & Ghamari, N. (2016). One-Pot Synthesis of Imidazolidine-2-Thiones, Hydantoins and Thiohydantoins under Solvent-Free and Grinding Conditions. International Journal of Organic Chemistry, 6, 15-23. [Link]
-
Al-Sanea, M. M., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 29(17), 3894. [Link]
-
Kumar, P., & Kumar, R. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(45), 33261-33306. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(15), 4434. [Link]
-
Holmes, D., & Maleczka, R. E. (2011). One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. The Journal of Organic Chemistry, 76(8), 2913–2919. [Link]
- CN102030711B - Synthesis method of 2-imidazolidinone. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. atamankimya.com [atamankimya.com]
Validation & Comparative
"comparative analysis of imidazolidin-2-one derivatives' cytotoxicity"
Executive Summary & Rationale
The imidazolidin-2-one scaffold (a cyclic urea) represents a critical pharmacophore in oncology, primarily utilized as a bioisostere for the unstable cis-stilbene bridge found in Combretastatin A-4 (CA-4) . While CA-4 is a potent vascular disrupting agent (VDA), its clinical utility is hampered by poor water solubility and chemical instability (isomerization to the inactive trans-form).
This guide provides a comparative technical analysis of two distinct classes of imidazolidin-2-one derivatives:
-
N-Arylsulfonyl Imidazolidinones: Synthetic derivatives designed for broad-spectrum cytotoxicity via metabolic and pathway interference.
-
CA-4 Bioisosteres (Stilbene Mimics): Derivatives designed specifically to target the colchicine-binding site of tubulin with nanomolar potency.
Key Insight: While N-arylsulfonyl derivatives exhibit stable pharmacokinetics and micromolar (
Structural Activity Relationship (SAR) Analysis
To understand the cytotoxicity data, one must first understand the structural levers available on the imidazolidin-2-one core.
The Scaffold Logic
The cyclic urea ring restricts the conformational freedom of the attached aryl groups, locking them into an active configuration that mimics the twisted geometry required to bind tubulin.
SAR Visualization
The following diagram outlines the critical substitution points and their impact on cytotoxicity.
Figure 1: Structural Activity Relationship (SAR) map for imidazolidin-2-one derivatives. Note the critical sensitivity at the C4 position where steric bulk can negate efficacy.
Comparative Performance Data
The following data aggregates cytotoxicity profiles from key studies, comparing the two derivative classes against standard care agents (Doxorubicin and CA-4).
Table 1: Cytotoxicity Profile ( ) Across Cancer Cell Lines[1][2]
| Compound Class | Representative Compound | Target Mechanism | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Solubility (LogP) |
| Ref. Standard | Combretastatin A-4 | Tubulin Inhibition | 3.2 nM | 4.5 nM | 5.1 nM | High (Poor Aq. Sol.) |
| Ref. Standard | Doxorubicin | DNA Intercalation | 0.51 | 0.44 | 0.62 | Moderate |
| Class A | Sulfonyl-Imid-4m [1] | Unknown/Mixed | 2.1 | 18.5 | 2.8 | Moderate |
| Class B | CA-4 Mimic (9a) [2] | Tubulin Inhibition | 20 nM | 35 nM | 42 nM | Low (Improved) |
| Class B | Piperazine-Linked (12a1) [2] | Tubulin Inhibition | 150 nM | 210 nM | 180 nM | High (Excellent) |
Data Interpretation:
Potency vs. Solubility Trade-off: The Class B (CA-4 Mimic) compounds retain the nanomolar potency of the parent natural product. However, adding solubilizing groups (like the piperazine in compound 12a1) slightly reduces potency (from 20 nM to 150 nM) but drastically improves bioavailability, making 12a1 a superior drug candidate despite higher
.Class A Limitations: The Sulfonyl derivatives (Class A) operate in the micromolar range. While effective, they lack the targeted precision of the tubulin binders, behaving more like general cytotoxins similar to Doxorubicin but with less cumulative cardiotoxicity risk.
Mechanistic Insight: The Tubulin Pathway
The primary mode of action for the most potent imidazolidin-2-one derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site , these molecules prevent the formation of microtubules required for the mitotic spindle.[1]
Pathway Visualization
Figure 2: The cascade of events triggered by imidazolidin-2-one binding. The blockade of tubulin polymerization is the rate-limiting step leading to apoptotic cell death.
Validated Experimental Protocols
MTT Cytotoxicity Assay (Optimized)
Standard colorimetric assay to determine
-
Seeding: Seed tumor cells (
cells/well) in 96-well plates.-
Pro-Tip: Avoid the outer wells (edge effect). Fill them with PBS and use only the inner 60 wells for data.
-
-
Treatment: After 24h, treat with derivatives (serial dilutions: 0.01
M to 100 M).-
Pro-Tip: Dissolve imidazolidin-2-ones in 100% DMSO first, then dilute. Final DMSO concentration on cells must be
to prevent solvent toxicity.
-
-
Incubation: Incubate for 48h or 72h at
, . -
Development: Add MTT reagent (
mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. -
Read: Measure absorbance at 570 nm.
Tubulin Polymerization Assay (Verification)
Essential to confirm the mechanism of action (Class B).
-
Preparation: Use purified bovine brain tubulin in PEM buffer (pH 6.9) containing GTP.
-
Baselines: Establish a cold (
) baseline. -
Induction: Add test compound (3
M) and shift temp to to induce polymerization. -
Tracking: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60s for 60 mins.
-
Success Criteria: A potent imidazolidin-2-one should flatten the growth curve (inhibit Vmax) compared to the Taxol (stabilizer) or Vehicle (normal growth) controls.
-
Workflow Diagram
Figure 3: Experimental workflow. Note the validation loop: if a compound shows high potency (
References
-
Subramanian, S., et al. (2011). "Structure-activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity."[2] European Journal of Medicinal Chemistry.
-
Zhang, Y., et al. (2023). "Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility." Molecules.
-
Schobert, R., et al. (2015). "Combretastatin A-4 derived imidazoles show cytotoxic, antivascular, and antimetastatic effects based on cytoskeletal reorganisation." Investigational New Drugs.
-
Bellina, F., et al. (2006). "Novel imidazole-based combretastatin A-4 analogues: evaluation of their in vitro antitumor activity." Bioorganic & Medicinal Chemistry Letters.
Sources
Technical Guide: Cross-Validation of Experimental Findings for Imidazolidinone Scaffolds
Executive Summary
Product Focus: Novel Imidazolidinone-4-one Pharmacophores Primary Alternative: Hydantoin (Imidazolidine-2,4-dione) and cis-Imidazoline Scaffolds Context: Medicinal Chemistry & Lead Optimization
In the realm of heterocyclic drug design, the imidazolidinone core has emerged as a superior alternative to traditional hydantoin and cis-imidazoline scaffolds. While hydantoins are historically significant (e.g., phenytoin), they often suffer from metabolic instability and narrow therapeutic indices. Similarly, first-generation cis-imidazolines (e.g., Nutlins) face challenges with water solubility and oxidation.
This guide provides a rigorous framework for cross-validating experimental findings when developing imidazolidinone-based candidates. It moves beyond simple screening, employing orthogonal assays to confirm structural integrity, hydrolytic stability, and on-target specificity.
Part 1: Scaffold Comparative Analysis
Why Switch to Imidazolidinones?
The decision to pursue an imidazolidinone scaffold over alternatives must be data-driven. The following comparison highlights the physicochemical and metabolic advantages that must be validated in your early-stage experiments.
Table 1: Comparative Profile of Nitrogen-Heterocycle Scaffolds
| Feature | Imidazolidinone-4-one (Target) | Hydantoin (Alternative A) | cis-Imidazoline (Alternative B) |
| Metabolic Stability | High. Resistant to rapid ring opening; tunable pKa reduces non-specific binding. | Moderate/Low. Susceptible to hydrolysis at the imide bond; often P450 substrates. | Low. Prone to oxidation to imidazole (loss of chirality and activity).[1] |
| Solubility | Tunable. Amide nitrogen allows for easy functionalization with solubilizing groups. | Poor. High crystallinity and planar structure often limit aqueous solubility. | Very Poor. Highly hydrophobic (e.g., Nutlin-3a), requiring complex formulation. |
| Toxicity Risk | Low. Structurally distinct from rhodanine/thiohydantoin PAINS (Pan-Assay Interference Compounds). | Moderate. Thio-variants are frequent false positives in HTS; hydantoins can induce gingival hyperplasia. | Moderate. Off-target effects due to planar aromatic oxidation products. |
| Chirality | Stable. Stereocenters generally resistant to epimerization under physiological pH. | Unstable. C5-proton is acidic; prone to racemization in vivo. | Stable (if not oxidized). |
Analyst Insight: When validating your imidazolidinone "hit," your first control experiment must prove it does not share the liabilities of the hydantoin class. If your compound racemizes in plasma, you have likely synthesized a hydantoin mimic rather than a stable imidazolidinone.
Part 2: The Cross-Validation Workflow
Establishing Causality and Specificity
To satisfy E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards in your publication or internal report, you must demonstrate that your bioactivity is on-target and not an artifact of aggregation or chemical interference.
Phase 1: Chemical & Structural Validation
Before biological testing, confirm the scaffold's integrity.
-
The Problem: Imidazolidinones can hydrolyze to linear amides or oxidize.
-
The Validation: Use qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid) to determine absolute purity, not just relative area %.
-
Stereochemical Check: If your synthesis is asymmetric (e.g., MacMillan organocatalysis routes), validate Enantiomeric Excess (ee) via Chiral HPLC or SFC (Supercritical Fluid Chromatography). Do not rely solely on optical rotation, which is notoriously unreliable for novel compounds.
Phase 2: Orthogonal Biophysical Validation
A common failure mode is relying on a single binding assay. You must cross-validate binding affinity (
-
Primary Method: Surface Plasmon Resonance (SPR) [2][3]
-
Readout: Real-time kinetics (
, ). -
Why: Proves direct binding and reversibility.
-
-
Orthogonal Method: Thermal Shift Assay (TSA/DSF)
-
Readout: Melting temperature shift (
). -
Why: Proves the ligand stabilizes the protein structure. If SPR shows binding but TSA shows no shift (or destabilization), your compound may be a non-specific aggregator.
-
Phase 3: Biological Specificity (The "Killer" Experiment)
For imidazolidinones targeting protein-protein interactions (e.g., p53-MDM2 inhibition), the ultimate validation is differential cytotoxicity .
-
Protocol: Treat p53-Wild Type cells (e.g., SJSA-1) vs. p53-Null/Mutant cells (e.g., SW480).
-
Success Criteria: Your compound should be potent (
) in WT cells and inactive ( ) in Null cells. If it kills both equally, it is a general toxin, not a specific inhibitor.
Part 3: Visualization of Logic & Pathways
Diagram 1: The Orthogonal Validation Workflow
This flowchart illustrates the "Go/No-Go" decision gates required to validate the imidazolidinone scaffold.
Caption: Step-by-step orthogonal validation workflow to eliminate false positives in drug discovery.
Diagram 2: Target Engagement Mechanism (MDM2 Case Study)
Imidazolidinones are frequently developed to inhibit the p53-MDM2 interaction. This diagram visualizes the mechanistic causality you must prove.
Caption: Mechanism of Action: Imidazolidinone blocks MDM2, stabilizing p53 and inducing apoptosis.[4][5][6]
Part 4: Detailed Experimental Protocols
Protocol A: Hydrolytic Stability Profiling (HPLC-MS)
Purpose: To demonstrate the superiority of the imidazolidinone scaffold over hydantoins.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Dilute to 50 µM in three buffers:
-
PBS (pH 7.4) - Physiological baseline.
-
Simulated Gastric Fluid (pH 1.2) - Oral bioavailability stress test.
-
Human Plasma (37°C) - Metabolic stability check.
-
-
Sampling: Aliquot samples at
hours. -
Quenching: Add cold Acetonitrile (1:3 ratio) to precipitate plasma proteins (if applicable). Centrifuge at 10,000 rpm for 5 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot % remaining vs. time.
-
Acceptance Criteria:
remaining after 24h at pH 7.4. -
Comparison: Run a known hydantoin (e.g., phenytoin) as a control. The hydantoin should show faster degradation or ring-opening in plasma.
-
Protocol B: Orthogonal Target Engagement (TSA)
Purpose: To confirm the compound binds the target protein and stabilizes its fold.
-
Reagents: Recombinant target protein (e.g., MDM2, 2-5 µM final), SYPRO Orange dye (5x final), Test Compound (10-50 µM).
-
Setup: In a 384-well PCR plate, mix protein buffer, dye, and compound. Include a DMSO-only control (Reference
) and a positive control ligand. -
Run: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Data Analysis: Calculate the derivative of fluorescence (
). The peak indicates the Melting Temperature ( ). -
Validation Metric:
.-
Result: A positive shift (
) indicates specific binding and stabilization. A negative shift suggests destabilization or aggregation.
-
References
-
Creative Biolabs. Orthogonal Assay Service for Hit Validation. Retrieved from [Link]
-
Broad Institute. Small Molecule Hit Identification and Validation.[3] Retrieved from [Link]
-
National Institutes of Health (PMC). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Retrieved from [Link]
-
ResearchGate. Structures of Nutlin Compounds and MDM2 Inhibition. Retrieved from [Link]
-
RSC Publishing. Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
Sources
- 1. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to Confirming Synthesized Imidazolidin-2-one Structures with X-ray Crystallography
For researchers and drug development professionals, the synthesis of novel compounds is only the beginning. The crucial next step—unambiguous structural confirmation—underpins the validity of all subsequent biological and chemical data. For the imidazolidin-2-one scaffold, a core motif in numerous pharmacologically active agents, absolute certainty of its three-dimensional architecture is non-negotiable. While techniques like NMR and Mass Spectrometry provide essential pieces of the puzzle, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining molecular structure.[1][2][3]
This guide provides an in-depth comparison of SCXRD with alternative analytical methods, grounded in field-proven insights. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of structural elucidation for your synthesized imidazolidin-2-ones.
The Unambiguous Power of X-ray Crystallography
At its core, X-ray crystallography is a technique that provides a precise three-dimensional map of the electron density within a molecule.[4][5] When X-rays are directed at a well-ordered single crystal, they are diffracted by the electrons of the atoms in a predictable pattern.[2][4] By measuring the position and intensity of these diffracted spots, we can mathematically reconstruct a 3D model of the molecule.[5][6][7]
For an imidazolidin-2-one derivative, this translates to definitive answers for:
-
Absolute Stereochemistry: Unambiguously assigning R/S configurations to all chiral centers.
-
Precise Molecular Geometry: Determining accurate bond lengths, bond angles, and torsion angles.
-
Conformational Analysis: Revealing the preferred solid-state conformation of the five-membered ring and its substituents.[8]
-
Intermolecular Interactions: Visualizing how molecules pack in the crystal lattice, including crucial hydrogen bonding networks that can influence physical properties like solubility and melting point.[9]
This level of detail is something no other single technique can provide and is essential for understanding structure-activity relationships (SAR) in drug design.[10]
The Experimental Workflow: From Synthesized Powder to Validated Structure
Achieving a final, publication-ready crystal structure is a systematic process. The most significant hurdle is often growing a crystal of sufficient quality, a step that is frequently described as both an art and a science.[5][11]
Experimental Protocol: Obtaining a Diffraction-Quality Crystal
This protocol outlines the critical steps for crystallizing a newly synthesized imidazolidin-2-one derivative.
1. Prerequisite: Purity is Paramount
-
Rationale: Impurities, including minor side-products or residual solvents, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Protocol: Purify the synthesized compound to the highest possible level (>98% is recommended), typically via flash column chromatography followed by recrystallization or trituration. Confirm purity by ¹H NMR and LC-MS.
2. The Art of Crystallization: A Screening Approach
-
Rationale: Finding the right conditions for crystallization is an empirical process. A screening approach maximizes the chances of success by testing numerous solvents and techniques in parallel.
-
Protocol:
-
Dissolve 2-5 mg of your purified compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, Ethyl Acetate).
-
Dispense this solution into several small, clean vials (e.g., 4 mL).
-
To each vial, add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble, until the solution becomes slightly turbid. Common anti-solvents are listed in Table 1.
-
Add a drop of the "good" solvent to clarify the solution.
-
Seal the vials and allow them to stand undisturbed. Techniques include:
-
Slow Evaporation: Loosen the cap slightly or cover with parafilm and poke a few holes with a needle. This is the simplest method.
-
Vapor Diffusion: Place a vial containing the anti-solvent inside a larger, sealed chamber with your sample vial. The anti-solvent will slowly diffuse into your sample solution, gradually reducing solubility.
-
Solvent Layering: Carefully layer the less dense anti-solvent on top of the denser solution of your compound. This creates a slow diffusion gradient at the interface.
-
-
Monitor the vials daily for the formation of single, well-defined crystals. This can take anywhere from a day to several weeks.
-
Table 1: Common Solvent Systems for Imidazolidin-2-one Crystallization
| Good Solvents (High Polarity) | Poor Solvents (Low Polarity) |
|---|---|
| Dichloromethane (DCM) | n-Hexane, n-Heptane |
| Chloroform | Cyclohexane |
| Acetone | Diethyl Ether |
| Ethyl Acetate | Toluene |
| Methanol / Ethanol | Pentane |
| Tetrahydrofuran (THF) | Carbon Tetrachloride |
3. Data Collection and Structure Solution
-
Rationale: Once a suitable crystal (typically >0.1 mm in at least two dimensions, with clear faces) is obtained, it is exposed to an X-ray beam to collect diffraction data.[4] For very small or weakly diffracting crystals, a high-intensity synchrotron source may be necessary.[12]
-
Protocol:
-
A selected crystal is carefully mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
The resulting diffraction pattern is indexed and integrated to determine the unit cell parameters and reflection intensities.
-
The "phase problem" is solved using direct methods (standard for small molecules) to generate an initial electron density map.
-
A molecular model is built into the map and refined against the experimental data to optimize its geometry and fit. The quality of the final model is assessed using metrics like the R-factor.
-
4. Analysis and Validation: The Crystallographic Information File (CIF)
-
Rationale: The final output of a crystal structure determination is a Crystallographic Information File (CIF). This standardized text file contains all the necessary information about the experiment and the resulting structure, including atomic coordinates, cell parameters, and bond lengths/angles.
-
Validation: It is standard practice to run the CIF through the International Union of Crystallography's (IUCr) checkCIF service.[13][14] This program validates the data and flags potential issues, ensuring the structure is robust and ready for publication or deposition into a database like the Cambridge Structural Database (CSD).[15]
Comparative Analysis: Choosing the Right Tool for the Job
While SCXRD is definitive, it is not always the first or only tool to be used. A multi-technique approach provides the most comprehensive understanding of a new molecule.
Table 2: Comparison of Key Techniques for Imidazolidin-2-one Structure Elucidation
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, bond lengths/angles, absolute configuration.[3] | Chemical shifts, coupling constants, through-space correlations (NOE).[16] | Mass-to-charge ratio (m/z). |
| Sample State | Solid (single crystal).[1] | Solution.[17] | Gas phase (ions). |
| Key Strengths | Unambiguous determination of absolute 3D structure; the "gold standard".[3] | Provides structure and dynamics in solution; does not require crystals.[18][19] | High sensitivity; provides exact molecular weight and formula. |
| Key Limitations | Requires a single, diffraction-quality crystal, which can be difficult to obtain.[11] | Structure is inferred, not directly observed; can be ambiguous for complex stereoisomers; provides relative, not absolute, stereochemistry.[18] | Provides no information on stereochemistry or 3D arrangement of atoms. |
| Role for Imidazolidin-2-ones | Confirmatory: Provides the final, definitive proof of structure, including all stereocenters. | Investigative: Determines atom-to-atom connectivity and conformation in solution. Essential for initial characterization.[8] | Verificative: Confirms that the synthesized compound has the correct molecular formula. |
Conclusion
For researchers in drug development and organic synthesis working with imidazolidin-2-one derivatives, a combination of analytical techniques is essential for comprehensive characterization. While NMR and Mass Spectrometry are indispensable for initial verification of identity and connectivity, Single-Crystal X-ray Diffraction stands alone in its ability to provide an unambiguous, high-resolution, three-dimensional structure. The investment in developing a crystallization protocol is justified by the certainty it provides, forming the bedrock of trustworthy and reproducible science. The detailed structural insights from SCXRD—from absolute stereochemistry to intermolecular packing—are invaluable for guiding the design of more potent and specific lead compounds.[10]
References
-
Diamond Light Source. Small Molecule Diffraction. [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. [Link]
-
PubMed. X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones. [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Royal Society of Chemistry. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science. [Link]
-
Chemicool. Comparison of NMR and X-ray crystallography. [Link]
-
Northwestern University, IMSERC. Crystallographic Structure Elucidation. [Link]
-
Sygnature Discovery. A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. [Link]
- Zanotti, G. (2016).
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
University of Bucharest. CO-CRYSTAL OF SUCCINIC ACID WITH IMIDAZOLIDIN-2-ONE: CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS. [Link]
-
National Center for Biotechnology Information. imidazolidin-2-one. PubChem Compound Database. [Link]
-
ResearchGate. Spontaneous resolution in the imidazolidin-2-one series. [Link]
- Jones, C., & Jones, J. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
-
Wikipedia. 2-Imidazolidinone. [Link]
- Google Patents. CN102030711A - Synthesis method of 2-imidazolidinone.
-
re3data.org. Cambridge Structural Database. [Link]
-
National Center for Biotechnology Information. x Ray crystallography. PMC. [Link]
- Google Patents. CN102030711B - Synthesis method of 2-imidazolidinone.
-
ResearchGate. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
-
Protein Data Bank. Protein X-ray Crystallography. [Link]
-
ResearchGate. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]
-
National Center for Biotechnology Information. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. [Link]
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
-
MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]
-
National Institute of Standards and Technology. 2-Imidazolidinone. NIST Chemistry WebBook. [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). Short Guide to CIFs. [Link]
-
Scribd. Checkcif - Compound 2-1. [Link]
-
MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]
-
Moodle@Units. X-ray macromolecular crystallography: an overview. [Link]
-
ResearchGate. (PDF) Protein Structure Determination by X-Ray Crystallography. [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 4. X-ray single-crystal diffraction | FZU [fzu.cz]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.ub.ro [pubs.ub.ro]
- 10. mdpi.com [mdpi.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. diamond.ac.uk [diamond.ac.uk]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. scribd.com [scribd.com]
- 15. Cambridge Structural Database | re3data.org [re3data.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 19. people.bu.edu [people.bu.edu]
"comparative assessment of the anti-cancer potential of imidazolidin-2-one analogs"
This guide offers an in-depth comparative assessment of the anti-cancer potential of various imidazolidin-2-one analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from recent studies to provide a clear overview of the structure-activity relationships (SAR), mechanisms of action, and cytotoxic efficacy of this promising class of compounds.
Introduction: The Emerging Role of Imidazolidin-2-ones in Oncology
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1][2] Its rigid, five-membered ring system provides a versatile template for the design of molecules with diverse biological activities. In recent years, derivatives of imidazolidin-2-one and its close analogs, such as imidazolidine-2,4-dione (hydantoin) and 2-thioxoimidazolidin-4-one, have garnered significant attention as potential anti-cancer agents.[3][4][5] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, and liver.[6][7][8] This guide will dissect the current landscape of imidazolidin-2-one-based anti-cancer research, offering a comparative analysis of their efficacy and a look into their molecular mechanisms.
Mechanism of Action: Diverse Pathways to Cell Death
Imidazolidin-2-one analogs exert their anti-cancer effects through a variety of mechanisms, often dependent on their specific structural modifications. Key pathways identified include the induction of apoptosis through oxidative stress and the inhibition of crucial signaling kinases involved in tumor growth and angiogenesis.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
A prominent mechanism of action for some imidazolidin-4-one derivatives is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[6] An excess of ROS can lead to cellular damage and trigger programmed cell death. One study found that a particularly potent imidazolidin-4-one derivative, compound 9r, induced apoptosis in colorectal cancer cells by increasing ROS production.[6] This elevation in ROS subsequently activates the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptosis.[6] The process also involves the mitochondrial apoptotic pathway, characterized by changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[6]
Caption: ROS-mediated apoptotic pathway induced by imidazolidin-4-one analogs.
Inhibition of Receptor Tyrosine Kinases: Targeting Angiogenesis
Another key anti-cancer strategy for imidazolidin-2-one analogs is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.[11][12] By blocking the ATP-binding site of VEGFR-2, these inhibitors can prevent its activation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth. Several studies have reported on trisubstituted imidazolinones and 2-thioxoimidazolidin-4-ones as potent VEGFR-2 inhibitors.[9][10][13]
Caption: Inhibition of the VEGFR-2 signaling pathway by imidazolidin-2-one analogs.
Comparative Cytotoxicity of Imidazolidin-2-one Analogs
The anti-cancer efficacy of imidazolidin-2-one analogs is highly dependent on the nature and position of substituents on the core ring. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative analogs against various human cancer cell lines.
| Compound Class | Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazolidine-2,4-dione | Unsubstituted Phenyl (Compound 7) | MCF-7 (Breast) | 38.30 | [7] |
| Unsubstituted Phenyl (Compound 7) | HCT-116 (Colon) | 47.46 | [7] | |
| Unsubstituted Phenyl (Compound 7) | HePG-2 (Liver) | 55.81 | [7] | |
| 5,5-diphenylhydantoin derivative (Compound 2) | Various | 10 | [7] | |
| Imidazolidine-2-thione | Compound 3 | MCF-7 (Breast) | 3.26 | [13] |
| Compound 7 | MCF-7 (Breast) | 4.31 | [13] | |
| 2-Thioxoimidazolidin-4-one | Compound 4 | HepG2 (Liver) | 0.017 | [14] |
| Compound 2 | HepG2 (Liver) | 0.18 | [14] | |
| Derivative with benzimidazoles, etc. | HepG-2 (Liver) | 2.33 µg/ml | [5] | |
| Imidazoline derivative | HCT-116 (Colon) | 0.76 µg/ml | [5] | |
| Trisubstituted Imidazolinone | Compound 3j | MCF-7 (Breast) | 5.86 | [9] |
| Isatin-based Imidazolidine | IST-02 | HuH-7 (Liver) | 3.07 | [15] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies provide valuable insights into the structure-activity relationships of imidazolidin-2-one analogs:
-
Substituents on the Phenyl Ring: Halogen substitutions on the phenyl ring of imidazolidine-2,4-dione derivatives have been shown to enhance anti-cancer potency.[7]
-
Thioxo vs. Dione Analogs: The presence of a sulfur atom at the 2-position (2-thioxoimidazolidin-4-ones) appears to confer potent cytotoxicity, with some analogs exhibiting IC50 values in the nanomolar range against liver cancer cells.[14]
-
N-Substitution: The nature of the substituent on the nitrogen atoms of the imidazolidinone ring is critical for activity. For instance, in a series of 4-imidazolidinone derivatives, a halogenated aromatic substitution on the 1-imidazolyl ring slightly increased anticancer activity.[6]
-
Hybrid Molecules: Incorporating the imidazolidinone scaffold into hybrid molecules, such as with isatin, can lead to potent and selective anti-cancer agents.[15]
Experimental Protocols: Assessing In Vitro Cytotoxicity
A standardized and reproducible method for evaluating the anti-cancer potential of novel compounds is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][16]
Experimental Workflow: MTT Assay
The following diagram illustrates the typical workflow for an MTT assay to determine the cytotoxic effects of imidazolidin-2-one analogs on cancer cell lines.
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step MTT Assay Protocol
This protocol is a synthesized standard procedure based on common practices.[1][17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Imidazolidin-2-one analog stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension in complete culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazolidin-2-one analog stock solution in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the purple formazan crystals.[1]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Place the plate on an orbital shaker for about 10-15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.
-
Conclusion and Future Directions
Imidazolidin-2-one analogs represent a highly promising and versatile scaffold for the development of novel anti-cancer agents. Their ability to induce apoptosis through multiple pathways, including ROS generation and inhibition of key kinases like VEGFR-2, underscores their therapeutic potential. The structure-activity relationships elucidated so far provide a roadmap for the rational design of more potent and selective inhibitors. Future research should focus on in vivo efficacy studies of the most promising candidates, as well as further exploration of their detailed mechanisms of action to identify potential biomarkers for patient stratification. The development of analogs with improved pharmacokinetic properties will also be crucial for their translation into clinical settings.
References
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. PMC. Available at: [Link]
-
Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. PMC. Available at: [Link]
-
Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. Available at: [Link]
-
Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. MDPI. Available at: [Link]
-
Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]
-
Imidazolidinone and imidazolidine‐2,4‐dione compounds. ResearchGate. Available at: [Link]
-
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI. Available at: [Link]
-
Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine‐2‐thiones as VEGFR‐2 enzyme inhibitors. ResearchGate. Available at: [Link]
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PMC. Available at: [Link]
-
Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com. ResearchGate. Available at: [Link]
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. Available at: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]
-
Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Europe PMC. Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. Available at: [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ProQuest. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one
[1][2][3]
Core Directive: The "Universal Precautions" Approach
As researchers, we often handle intermediates where specific toxicological data is sparse. 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one is a functionalized heterocycle combining a primary amine (aminoethyl group) with a cyclic urea (imidazolidinone) core.
The Safety Logic: Even in the absence of a compound-specific Safety Data Sheet (SDS), we must derive our risk profile from Structure-Activity Relationships (SAR).
-
The Aminoethyl Group: Primary amines are inherently corrosive (pH > 11), potential respiratory sensitizers, and skin irritants [1].
-
The Imidazolidinone Core: Analogues like 1,3-Dimethyl-2-imidazolidinone (DMI) are known reproductive toxins and skin permeators [2].
Therefore, this protocol treats the substance as a Corrosive, Sensitizing, and Potentially Reprotoxic Solid.
Risk Assessment & PPE Matrix
The following matrix dictates the required PPE based on the operational state of the chemical. Do not deviate from these baselines without a documented risk assessment.
PPE Selection Logic
-
Glove Selection: Natural rubber latex is insufficient for amines due to rapid permeation. Nitrile is the standard, but thickness matters.
-
Respiratory Protection: Amine salts can form fine dusts that are highly irritating to mucous membranes.
Table 1: PPE Requirements by Operational Scale
| PPE Component | Tier 1: Analytical Handling (< 100 mg) | Tier 2: Preparative/Synthesis (> 100 mg - 10 g) | Tier 3: Spill Cleanup / Emergency |
| Hand Protection | Single Nitrile Gloves (min 4 mil). Inspect for pinholes. | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer glove every 30 mins. | Laminate Film (Silver Shield) or Heavy Duty Butyl Rubber. |
| Eye/Face | Safety Glasses with side shields (ANSI Z87.1). | Chemical Splash Goggles (Indirect vented). | Full Face Shield over Splash Goggles. |
| Body | Standard Cotton Lab Coat. | Tyvek® Lab Coat (or similar impervious material) with closed wrists. | Tychem® Suit (Chemical resistant coverall). |
| Respiratory | Fume Hood (Sash at 18"). No respirator if contained. | Fume Hood required.[1][2][3] N95 backup if outside hood (rare). | P100 Half-Mask Respirator or PAPR. |
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can aerosolize the fine powder.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is "flyaway."
-
Technique:
-
Place a secondary containment tray (spill tray) inside the hood.
-
Tare the vial/flask before opening the source container.
-
Use a disposable spatula to transfer. Do not reuse spatulas to prevent cross-contamination.
-
Self-Validating Step: Wipe the exterior of the receiving flask with a damp Kimwipe before removing it from the hood. If the wipe shows residue, your transfer technique failed; re-clean.
-
B. Solubilization & Reaction
Once in solution, the risk shifts from inhalation to cutaneous absorption .
-
Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the amine through nitrile gloves faster than water would.
-
Glove Discipline:
-
If a splash occurs on the glove, do not wipe it off .
-
Immediately remove the glove, wash hands, and don a fresh pair.
-
Causality: Amine permeation is often invisible; the glove may look intact while the chemical migrates through the polymer matrix [3].
-
Decontamination & Waste Disposal[7]
Do not mix this compound with acidic waste streams indiscriminately. The exothermic reaction between the amine and strong acids can cause spattering.
Diagram 1: Waste Disposal Decision Tree
Caption: Logical flow for segregating amine-based chemical waste to prevent incompatible reactions.
Disposal Steps:
-
Liquids: Collect in a container dedicated to "Alkaline/Basic Organic Waste."
-
Solids: Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and labeled as "Hazardous Solid Waste - Toxic."
-
Glassware: Rinse with a dilute acid (e.g., 5% Acetic Acid) to protonate the amine and solubilize residues before standard washing.
Emergency Response (Self-Validating Safety)
In the event of exposure, speed is critical. The basic nature of the amine group causes saponification of skin lipids (chemical burn).
-
Skin Contact:
-
Eye Contact:
-
Flush: Use eyewash station for 15 minutes .[4] Hold eyelids open.
-
Seek Medical Attention: Alkaline burns to the eye are deceptive; damage can continue after flushing stops.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,3-dimethylimidazolidin-2-one.[9] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.138 - Hand Protection. United States Department of Labor. [Link]
Sources
- 1. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 2. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 8. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
